Vinleurosine sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C46H58N4O13S |
|---|---|
Molecular Weight |
907.0 g/mol |
IUPAC Name |
methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H56N4O9.H2O4S/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)/t27-,36+,37-,38+,39+,42+,43-,44+,45-,46-;/m0./s1 |
InChI Key |
OREMAKNOJRHDJT-XPPVMYAQSA-N |
Isomeric SMILES |
CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O |
Canonical SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Vinleurosine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine sulfate is a dimeric indole alkaloid belonging to the vinca alkaloid class of compounds. These natural products, originally isolated from the Madagascar periwinkle (Catharanthus roseus G. Don, formerly Vinca rosea L.), have garnered significant attention for their potent antineoplastic properties.[1][2] This technical guide provides an in-depth exploration of the origin of this compound, from its natural source and discovery to its biosynthesis and isolation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Discovery and Natural Source
Vinleurosine, along with its more renowned counterparts vinblastine and vincristine, was discovered through systematic phytochemical investigations of Catharanthus roseus.[2][3] This plant, endemic to Madagascar but now cultivated worldwide, has a long history of use in traditional medicine.[2] In the mid-20th century, scientific interest in its potential therapeutic applications intensified, leading to extensive research by various groups, most notably the team at Eli Lilly and Company led by Gordon H. Svoboda. Their pioneering work in the late 1950s and early 1960s resulted in the isolation and characterization of a multitude of alkaloids from C. roseus, including vinleurosine.
These alkaloids are present in minute quantities in the plant, necessitating the processing of large amounts of plant material for their isolation. The concentration of these compounds can be influenced by various factors, including the geographical location of the plant, cultivation conditions, and the specific plant part used for extraction.
Biosynthesis of Vinleurosine
The biosynthesis of vinleurosine is a complex enzymatic process that occurs within specialized cells of Catharanthus roseus. It is part of the broader terpenoid indole alkaloid (TIA) pathway, which involves the convergence of the shikimate and mevalonate (or MEP) pathways to produce the monomeric precursors, catharanthine and vindoline.
The formation of vinleurosine is believed to occur through the coupling of these two monomeric alkaloids. The precise enzymatic steps leading to the formation of the dimeric structure of vinleurosine are part of a complex network of reactions that also produce other dimeric alkaloids like vinblastine and anhydrovinblastine.
Signaling Pathway Diagram
Caption: Biosynthetic pathway of Vinleurosine in C. roseus.
Physicochemical Properties of this compound
Vinleurosine is typically isolated and utilized as its sulfate salt to enhance its stability and solubility. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₆H₅₈N₄O₁₃S | |
| Molecular Weight | 907.04 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Decomposes above 200°C | |
| Solubility | Soluble in water, methanol, and ethanol | |
| CAS Number | 54081-68-4 |
Experimental Protocols for Isolation and Identification
The isolation of vinleurosine from Catharanthus roseus is a multi-step process involving extraction, purification, and identification. Several methods have been developed over the years, with Svoboda's method being one of the foundational techniques.
Svoboda's Extraction Method (Simplified)
This protocol outlines the key steps for the extraction of vinca alkaloids, including vinleurosine, from dried C. roseus leaves.
-
Defatting: The dried and powdered plant material is first defatted using a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
-
Acidic Extraction: The defatted plant material is then extracted with an acidic aqueous solution, such as 2% tartaric acid, to protonate the alkaloids and bring them into the aqueous phase.
-
Basification and Organic Extraction: The acidic extract is basified with a base like ammonium hydroxide to a pH of 8-9. This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an immiscible organic solvent such as chloroform or a benzene-methylene chloride mixture.
-
Purification by Chromatography: The crude alkaloid extract is subjected to column chromatography, typically using alumina or silica gel as the stationary phase. A gradient elution with a series of solvents of increasing polarity is used to separate the different alkaloids. Fractions are collected and monitored by techniques like thin-layer chromatography (TLC).
-
Crystallization: Fractions containing vinleurosine are combined, concentrated, and the alkaloid is crystallized, often as its sulfate salt, from a suitable solvent system like ethanol.
Experimental Workflow Diagram
Caption: General workflow for the extraction of Vinleurosine.
Analytical Methods for Identification
The identification and quantification of vinleurosine are crucial for quality control and research purposes. Several analytical techniques are employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of vinca alkaloids. Reversed-phase columns with UV detection are commonly employed.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides structural information and confirmation of the molecular weight of the isolated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the complete structural elucidation of novel and known alkaloids, including the determination of their stereochemistry.
Quantitative Data on Alkaloid Yield
The yield of vinleurosine and other vinca alkaloids from Catharanthus roseus is generally low and can vary significantly depending on the plant variety, growing conditions, and the extraction method employed. The table below presents a summary of reported yields for key vinca alkaloids.
| Alkaloid | Plant Part | Extraction Method | Yield (mg/g dry weight) | Reference |
| Vinblastine | Leaves | Fungal Elicitation | 0.001267 | |
| Vincristine | Leaves | Fungal Elicitation | 0.000307 | |
| Catharanthine | Leaves | Negative-Pressure Cavitation | 0.2843 | |
| Vindoline | Leaves | Negative-Pressure Cavitation | 0.5783 |
It is important to note that the yield of vinleurosine is often not reported separately and is typically lower than that of vinblastine.
Conclusion
The origin of this compound is deeply rooted in the rich phytochemistry of the Madagascar periwinkle, Catharanthus roseus. Its discovery was a landmark achievement in natural product chemistry, paving the way for the development of a new class of anticancer agents. Understanding its complex biosynthesis and the intricate methods required for its isolation provides a foundation for further research into optimizing its production, exploring its therapeutic potential, and discovering novel analogs with improved pharmacological profiles. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery and development.
References
The Discovery and Historical Context of Vinleurosine Sulfate: A Technical Review
Foreword: The mid-20th century marked a pivotal era in the quest for cancer therapeutics, with natural products emerging as a promising frontier. Among the most significant discoveries of this period were the Vinca alkaloids, a class of compounds isolated from the Madagascar periwinkle, Catharanthus roseus (formerly Vinca rosea). While vinblastine and vincristine garnered significant attention and widespread clinical use, other alkaloids from this plant, such as vinleurosine, were also subjects of intensive research. This technical guide delves into the discovery, isolation, characterization, and historical context of vinleurosine sulfate, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Historical Context: The Dawn of Vinca Alkaloid Research
The story of the Vinca alkaloids began not with a search for anticancer agents, but with an investigation into the plant's traditional use in treating diabetes. In the 1950s, two independent research groups, one led by Dr. Robert Noble in Canada and the other by Dr. Gordon H. Svoboda's team at Eli Lilly and Company in the United States, embarked on studies of Catharanthus roseus. While the plant extracts showed weak to no anti-diabetic activity, both teams observed a significant reduction in white blood cell counts in their animal models, suggesting a potential for cancer chemotherapy. This serendipitous discovery shifted the focus of their research and ultimately led to the isolation of a series of potent dimeric indole alkaloids.[1][2]
The Discovery and Isolation of Vinleurosine
Dr. Gordon H. Svoboda and his colleagues at Eli Lilly and Company were instrumental in the extensive phytochemical investigation of Vinca rosea. Their systematic fractionation of the plant's crude extracts led to the isolation and characterization of numerous alkaloids. In a landmark 1959 publication in the Journal of the American Pharmaceutical Association, Svoboda, Neuss, and Gorman detailed the preparation and characterization of several of these alkaloids, including a new compound they named leurosine.[3] The sulfate salt of this alkaloid, this compound, was subsequently prepared for further investigation.
Experimental Protocol: Isolation of Vinleurosine
While the original 1959 paper provides the most definitive protocol, a generalized procedure for the isolation of vinleurosine from Catharanthus roseus can be reconstructed from various sources. The process typically involves the following key steps:
Step 1: Extraction Dried and ground plant material (leaves of C. roseus) is subjected to solvent extraction. A common method involves initial defatting with a non-polar solvent like petroleum ether, followed by extraction of the alkaloids with a slightly acidified alcoholic solvent (e.g., ethanol or methanol with tartaric acid).
Step 2: Acid-Base Partitioning The crude alcoholic extract is concentrated, and the alkaloids are partitioned into an acidic aqueous phase. This solution is then washed with a non-polar organic solvent to remove impurities. The aqueous phase is subsequently made alkaline (pH ~8-9) with a base such as ammonia, liberating the free alkaloid bases.
Step 3: Organic Solvent Extraction The free alkaloid bases are then extracted from the alkaline aqueous solution using an immiscible organic solvent, such as chloroform or dichloromethane. This organic extract contains a mixture of Vinca alkaloids.
Step 4: Chromatographic Separation The concentrated alkaloid mixture is subjected to column chromatography for separation. Alumina (Al₂O₃) is a commonly used stationary phase. The alkaloids are eluted with a gradient of solvents, typically starting with less polar solvents and gradually increasing the polarity. Vinleurosine is known to elute from the column in fractions containing a mixture of benzene and chloroform.
Step 5: Purification and Crystallization The fractions containing vinleurosine are collected, and the solvent is evaporated. The resulting residue is further purified, often through repeated chromatography or crystallization. To obtain this compound, the purified vinleurosine base is dissolved in a suitable solvent and treated with a stoichiometric amount of sulfuric acid, leading to the precipitation of the crystalline sulfate salt.
Workflow Diagram:
Caption: Generalized workflow for the isolation and preparation of this compound.
Physicochemical Characterization of this compound
The definitive characterization of this compound involves a combination of spectroscopic and physical methods to elucidate its structure and properties.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₄₆H₅₈N₄O₁₃S |
| Molecular Weight | 907.0 g/mol |
| Appearance | Crystalline solid |
| CAS Number | 54081-68-4 |
Data sourced from PubChem CID 259897.[4]
Spectroscopic Analysis
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the connectivity of the two monomeric units and the nature of the substituents. The fragmentation of Vinca alkaloids typically involves cleavage of the bond linking the catharanthine and vindoline moieties.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy would show characteristic absorption bands for functional groups such as hydroxyls (O-H), carbonyls (C=O) of the ester groups, and amine (N-H) functionalities. UV-Vis spectroscopy in a suitable solvent like ethanol would exhibit absorption maxima characteristic of the indole and indoline chromophores.
Spectroscopic Analysis Workflow:
Caption: Spectroscopic techniques for the structural elucidation of this compound.
Biological Activity and Antineoplastic Potential
Like other Vinca alkaloids, this compound exhibits antineoplastic activity by interfering with microtubule dynamics, which are essential for cell division. These alkaloids bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the mitotic spindle leads to cell cycle arrest in metaphase and subsequent apoptosis (programmed cell death).
While vinleurosine demonstrated antitumor activity in preclinical models, it was generally found to be less potent than vinblastine and vincristine. This difference in activity and a less favorable therapeutic index likely contributed to it not being as widely adopted in clinical practice.
Quantitative Data on Cytotoxicity:
Detailed and comparative IC₅₀ values for vinleurosine against a wide range of cancer cell lines are not as extensively documented in publicly accessible literature as those for vinblastine and vincristine. However, early studies indicated its activity against various tumor models. For a comprehensive understanding, researchers would need to consult the original research publications from the 1960s or conduct new comparative studies. The table below presents a representative, though not exhaustive, view of the cytotoxic potential of Vinca alkaloids against a specific cell line to illustrate the type of data required.
| Compound | Cell Line | IC₅₀ (µM) |
| Vinblastine | A375 (Melanoma) | ~2.2 |
| Vincristine | A375 (Melanoma) | <0.04 |
Signaling Pathway of Vinca Alkaloid-Induced Apoptosis:
Caption: Simplified signaling pathway of vinleurosine-induced apoptosis.
Conclusion
The discovery of this compound is a significant chapter in the history of natural product drug discovery. Although it did not achieve the same clinical prominence as its counterparts, vinblastine and vincristine, the research surrounding its isolation and characterization contributed immensely to the understanding of Vinca alkaloids as a class of potent antimitotic agents. The methodologies developed for its study paved the way for the discovery and development of other important chemotherapeutic drugs. This technical guide provides a foundational understanding of the discovery, isolation, characterization, and biological context of this compound, serving as a valuable resource for the scientific community. Further research into the unique properties of less-explored Vinca alkaloids like vinleurosine may yet reveal new therapeutic opportunities.
References
- 1. [PDF] Antitumor principles derived from Vinca rosea Linn. I. Vincaleukoblastine and leurosine. | Semantic Scholar [semanticscholar.org]
- 2. princeton.edu [princeton.edu]
- 3. Alkaloids of Vinca rosea Linn. (Catharanthus roseus G. Don.). V. Preparation and characterization of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C46H58N4O13S | CID 259897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Vinleurosine sulfate mechanism of action as a microtubule inhibitor.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinleurosine sulfate, a dimeric indole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a member of the Vinca alkaloid family of antineoplastic agents. Like other Vinca alkaloids, its primary mechanism of action is the disruption of microtubule dynamics, which are essential for critical cellular processes, most notably mitosis. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound as a microtubule inhibitor, including available data, detailed experimental protocols for its characterization, and visualizations of the key pathways and workflows.
While specific quantitative data for this compound, such as its tubulin binding affinity (Kd) and precise IC50 values for tubulin polymerization, are not extensively available in recent literature, comparative studies with other Vinca alkaloids provide valuable insights into its relative potency.
Mechanism of Action: Inhibition of Microtubule Dynamics
The fundamental mechanism of action of this compound revolves around its interaction with tubulin, the protein subunit of microtubules.
1.1. Binding to Tubulin:
This compound binds to the β-tubulin subunit at a specific site known as the Vinca domain.[1][2] This binding site is located at the interface between two tubulin heterodimers (αβ-tubulin), effectively interfering with the addition of new tubulin dimers to the growing end of the microtubule.[3][4] The binding of Vinca alkaloids like vinleurosine is thought to induce a conformational change in the tubulin dimer, leading to the formation of curved protofilaments that are unable to properly assemble into microtubules.[3] Instead, they tend to form spiral aggregates.
1.2. Disruption of Microtubule Polymerization and Dynamics:
Microtubules are highly dynamic structures that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage), a process known as dynamic instability. This dynamic nature is crucial for the formation and function of the mitotic spindle during cell division. This compound, by binding to tubulin, inhibits the polymerization of tubulin into microtubules. Even at low concentrations, Vinca alkaloids can suppress the dynamic instability of microtubules, leading to a decrease in both the rate and extent of microtubule shortening and an increase in the duration of paused states.
1.3. Cell Cycle Arrest at G2/M Phase:
The disruption of microtubule dynamics by this compound has profound effects on the cell cycle. The proper formation and functioning of the mitotic spindle are essential for the segregation of chromosomes during mitosis. By inhibiting microtubule function, this compound activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This activation prevents the cell from progressing from metaphase to anaphase, leading to a prolonged arrest in the M phase of the cell cycle. This G2/M arrest is a hallmark of microtubule-targeting agents.
1.4. Induction of Apoptosis:
Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway. The sustained activation of the spindle assembly checkpoint leads to the activation of pro-apoptotic proteins and the eventual execution of programmed cell death. This selective killing of rapidly dividing cells, which are more dependent on microtubule dynamics for proliferation, forms the basis of its use as a chemotherapeutic agent.
Quantitative Data
Direct and recent quantitative data for this compound is limited. However, comparative studies with other Vinca alkaloids provide an estimation of its relative activity.
| Vinca Alkaloid | Relative Tubulin Binding Affinity | Relative Cytotoxicity (e.g., B16 Melanoma Cells) |
| Vincristine | High | High |
| Vinblastine | Moderate | Moderate |
| Vinleurosine | Data not consistently available, but generally considered less potent than vincristine and vinblastine. | Lower than vincristine and vinblastine. |
| Vinorelbine | Low | Low |
Table 1: Comparative Activity of Vinca Alkaloids. Data is compiled from multiple sources indicating relative potencies.
| Cell Line | Drug | IC50 (Concentration for 50% Inhibition of Cell Viability) |
| MCF7 (Breast Cancer) | Vincristine | 7.371 nM |
| VCR/MCF7 (Vincristine-resistant Breast Cancer) | Vincristine | 10,574 nM |
| UKF-NB-3 (Neuroblastoma) | Vincristine | Varies, sensitive in nanomolar range |
| K562 (Chronic Myeloid Leukemia) | Vincristine | Effective at 0.6 µM for inducing G2/M arrest |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of microtubule inhibitors like this compound.
3.1. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340-350 nm.
-
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin/GTP solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 350 nm every minute for 60-90 minutes.
-
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the maximal polymer mass for each concentration of this compound. Determine the IC50 value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.
3.2. Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.
-
Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for tubulin, which is then visualized using a fluorescently labeled secondary antibody.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with PBS.
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-tubulin antibody (e.g., 1:1000 dilution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
-
Data Analysis: Observe and document the changes in microtubule morphology. In this compound-treated cells, expect to see a dose-dependent disruption of the microtubule network, with fewer and shorter microtubules, and potentially the formation of tubulin paracrystals.
3.3. Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Principle: Cells are treated with the compound, fixed, and their DNA is stained with a fluorescent dye (e.g., propidium iodide). The fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
PBS
-
Fixation solution (e.g., 70% ethanol)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis: Generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the percentage of cells in the G2/M phase is indicative of a mitotic arrest induced by this compound.
Visualizations
Signaling Pathway of this compound Action
References
- 1. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine sulfate, a dimeric indole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), belongs to the vinca alkaloid class of antineoplastic agents. Like its more clinically prevalent counterparts, vincristine and vinblastine, vinleurosine exerts its cytotoxic effects primarily by targeting the fundamental components of the cellular cytoskeleton. This technical guide provides a comprehensive overview of the primary biological targets of this compound, its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions. While specific quantitative data for this compound is limited in publicly available literature, this guide presents comparative data for other key vinca alkaloids to provide a contextual understanding of its likely potency and cellular effects.
Primary Biological Target: β-Tubulin and Microtubule Dynamics
The principal biological target of this compound, and all vinca alkaloids, is tubulin , the heterodimeric protein subunit of microtubules.[1][2] Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division.[1]
This compound binds to a specific site on β-tubulin, known as the vinca domain.[3] This binding event disrupts microtubule dynamics in a concentration-dependent manner:
-
At low concentrations: this compound suppresses the dynamic instability of microtubules. It inhibits the rate and extent of microtubule growth and shortening, decreases the frequency of "catastrophes" (the switch from a growing to a shrinking state), and increases the frequency of "rescues" (the switch from a shrinking to a growing state).[1] This stabilization of microtubule dynamics ultimately leads to a failure of proper mitotic spindle function.
-
At high concentrations: this compound promotes the depolymerization of existing microtubules and inhibits the assembly of new ones. It induces the formation of paracrystalline aggregates of tubulin, further disrupting the cellular microtubule network.
The disruption of microtubule function is the cornerstone of the antimitotic and cytotoxic effects of this compound. By interfering with the formation and function of the mitotic spindle, the drug arrests cells in the metaphase of mitosis, preventing proper chromosome segregation. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data on Vinca Alkaloid Interactions with Tubulin
| Vinca Alkaloid | Binding Affinity (K1K2) to Tubulin (M⁻¹) | Reference |
| Vincristine | ~5 x 10¹² | |
| Vinblastine | Data not available in a comparable format | |
| Vinorelbine | ~2 x 10¹¹ |
K1 represents the drug binding to the tubulin heterodimer, and K2 represents the interaction of liganded-heterodimers to form a spiral polymer.
Cytotoxicity of Vinca Alkaloids in Cancer Cell Lines
The cytotoxic effects of vinca alkaloids are typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. Specific IC50 data for this compound is sparse. The following table presents a summary of IC50 values for other vinca alkaloids against a selection of cancer cell lines to provide a comparative context.
| Vinca Alkaloid | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Vincristine | Various | Various | ~10 | |
| Vinblastine | Various | Various | ~10 | |
| Vinorelbine | Various | Various | ~20-100 |
Signaling Pathways Modulated by this compound
The mitotic arrest induced by this compound triggers a cascade of downstream signaling events that culminate in apoptosis. The primary pathways implicated are the c-Jun N-terminal kinase (JNK) pathway and the intrinsic mitochondrial apoptotic pathway, which involves the Bcl-2 family of proteins.
JNK Signaling Pathway
Prolonged mitotic arrest is a potent cellular stressor that leads to the activation of the JNK signaling pathway. JNK, a member of the mitogen-activated protein kinase (MAPK) family, is a key regulator of apoptosis. Once activated, JNK can phosphorylate and modulate the activity of several downstream targets, including members of the Bcl-2 family, to promote apoptosis.
Figure 1: JNK signaling pathway activated by this compound.
Intrinsic Apoptotic Pathway and Bcl-2 Family Proteins
The intrinsic apoptotic pathway is primarily regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The disruption of microtubule dynamics by this compound leads to a shift in the balance between these proteins, favoring apoptosis.
The process is generally understood as follows:
-
Mitotic Arrest and Upstream Signaling: Prolonged M-phase arrest activates signaling cascades, including the JNK pathway.
-
Modulation of Bcl-2 Family Proteins: This leads to the downregulation of anti-apoptotic proteins like Mcl-1 and the activation of pro-apoptotic proteins like Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores and leading to MOMP.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.
-
Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Figure 2: Intrinsic apoptotic pathway induced by this compound.
Experimental Protocols
A variety of in vitro and cell-based assays are employed to characterize the interaction of this compound with its biological targets and to quantify its cytotoxic effects.
Tubulin Polymerization Inhibition Assay
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.
Methodology:
-
Reagents: Purified tubulin, GTP, polymerization buffer, fluorescent reporter dye (e.g., DAPI), this compound.
-
Procedure: a. Purified tubulin is incubated with GTP in a polymerization buffer at 37°C to induce polymerization. b. Different concentrations of this compound are added to the reaction mixture. c. The change in fluorescence or light scattering is monitored over time using a plate reader. d. Inhibition of polymerization is observed as a decrease in the rate and extent of the signal increase compared to a vehicle control.
-
Data Analysis: The concentration of this compound that inhibits tubulin polymerization by 50% (IC50) can be calculated.
Figure 3: Workflow for a tubulin polymerization inhibition assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of this compound.
Figure 4: Experimental workflow for an MTT cytotoxicity assay.
Conclusion
The primary biological target of this compound is β-tubulin. Its binding to the vinca domain on β-tubulin disrupts microtubule dynamics, leading to mitotic arrest and the subsequent activation of the intrinsic apoptotic pathway. Key signaling events include the activation of the JNK pathway and the modulation of Bcl-2 family proteins, culminating in caspase activation and programmed cell death. While specific quantitative data on the binding affinity and cytotoxicity of this compound are limited, comparative data from other vinca alkaloids suggest it is a potent antimitotic agent. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other microtubule-targeting agents in cancer research and drug development.
References
Vinleurosine Sulfate: A Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinleurosine sulfate, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent antineoplastic agent that exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced cell cycle arrest, detailed protocols for key experimental assays, and a summary of its effects on cellular processes. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related and well-studied vinca alkaloids, such as vincristine and vinblastine, to provide a comprehensive overview of its expected biological activity.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary molecular target of this compound, like other vinca alkaloids, is tubulin, the fundamental protein subunit of microtubules. Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular functions, most critically for the formation of the mitotic spindle during cell division.
This compound binds to the β-tubulin subunit at a specific site, known as the vinca domain. This binding inhibits the polymerization of tubulin dimers into microtubules.[1][2] At higher concentrations, it can also induce the depolymerization of existing microtubules.[3] The consequences of this disruption are profound:
-
Inhibition of Mitotic Spindle Formation: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.[1][4]
-
Metaphase Arrest: This disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, leading to a prolonged arrest of the cell cycle in the M phase (metaphase).
-
Induction of Apoptosis: Prolonged mitotic arrest triggers a cascade of intracellular signaling events that culminate in programmed cell death, or apoptosis.
The cytotoxic activity of this compound is therefore most pronounced in rapidly proliferating cells, such as cancer cells, which are highly dependent on efficient mitosis.
Quantitative Data on Vinca Alkaloid Activity
Table 1: IC50 Values of Vincristine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SH-SY5Y | Neuroblastoma | 0.1 | |
| K562 | Chronic Myeloid Leukemia | Data not explicitly quantified, but effects observed at various concentrations. | |
| BCL1 | Mouse Lymphoma | Effects observed at 5 µg/mL. |
Table 2: Effect of Vincristine on Cell Cycle Distribution in SH-SY5Y Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Citation |
| Control | Data not specified | Data not specified | Data not specified | |
| 0.1 µM Vincristine (24h) | Decreased | Data not specified | Increased |
Signaling Pathways in this compound-Induced Cell Cycle Arrest and Apoptosis
The arrest of the cell cycle at the G2/M checkpoint by this compound initiates a complex signaling cascade that ultimately leads to apoptosis.
References
In Vitro Antitumor Potential of Vinleurosine Sulfate: A Technical Guide
Introduction
Vinleurosine sulfate is a vinca alkaloid, a class of microtubule-targeting agents derived from the Madagascar periwinkle, Catharanthus roseus. While less extensively studied than its counterparts, vincristine and vinblastine, this compound is presumed to share the same fundamental mechanism of antitumor activity. This technical guide provides an in-depth overview of the in vitro antitumor potential of this compound, drawing upon the established knowledge of vinca alkaloids. Due to the limited availability of specific data for this compound, this document extrapolates its probable mechanisms and effects based on comprehensive data from related vinca alkaloids. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Core Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action for vinca alkaloids, including presumably this compound, is the inhibition of microtubule polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[1][2] By binding to β-tubulin, vinca alkaloids prevent the assembly of microtubules, leading to a cascade of events that culminate in cell death.[2] This disruption of microtubule dynamics is particularly effective against rapidly proliferating cancer cells, which are highly dependent on functional mitotic spindles for cell division.[3]
The antitumor effects of vinca alkaloids are multifaceted and include:
-
Mitotic Arrest: Inhibition of microtubule formation disrupts the mitotic spindle, leading to cell cycle arrest at the metaphase stage.
-
Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.
-
Inhibition of Angiogenesis: Some vinca alkaloids have been shown to inhibit the proliferation and migration of endothelial cells, which are crucial for the formation of new blood vessels that supply tumors.
Quantitative Data on Vinca Alkaloid Cytotoxicity
| Vinca Alkaloid | Cell Line | Cancer Type | IC50 (µM) |
| Vincristine | SH-SY5Y | Neuroblastoma | 0.1 |
| Vincristine | L1210 | Murine Leukemia | 0.002 - 0.01 |
| Vincristine | CEM | Human Lymphoblastoid Leukemia | 0.002 - 0.01 |
| Vinblastine | ML-1 | Leukemia | ~2.2 |
Signaling Pathways in Vinca Alkaloid-Induced Apoptosis
The induction of apoptosis by vinca alkaloids involves a complex interplay of signaling pathways. While the precise pathways activated by this compound have not been elucidated, the general mechanism for this class of drugs involves both intrinsic and extrinsic apoptotic pathways.
A key event is the activation of the c-Jun N-terminal kinase (JNK) pathway, which can be triggered by mitotic arrest. This can lead to the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis. For instance, the anti-apoptotic protein Mcl-1 has been shown to be a key factor in the resistance of some cancer cells to vinblastine-induced apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vitro antitumor potential of compounds like this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of an antitumor compound.
Caption: Experimental workflow for in vitro antitumor drug evaluation.
Conclusion
While direct experimental data on the in vitro antitumor potential of this compound is limited, its classification as a vinca alkaloid provides a strong basis for predicting its mechanism of action. It is expected to inhibit microtubule polymerization, leading to mitotic arrest and the induction of apoptosis in cancer cells. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic investigation of this compound's efficacy and molecular mechanisms, paving the way for its potential development as a chemotherapeutic agent. Further research is imperative to establish a comprehensive profile of this compound and to determine its specific cytotoxic and apoptotic effects against a range of cancer cell lines.
References
Pharmacological Profile of Vinleurosine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinleurosine sulfate, a dimeric indole alkaloid derived from the periwinkle plant (Catharanthus roseus), is a member of the vinca alkaloid class of antineoplastic agents. Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, leading to metaphase arrest and subsequent apoptosis in rapidly dividing cells. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available toxicological data. Due to the limited availability of specific quantitative data for this compound, this guide also draws upon the broader knowledge of the vinca alkaloid class, particularly vincristine and vinblastine, to provide a more complete picture. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and drug development efforts.
Introduction
This compound is a vinca alkaloid with demonstrated antineoplastic activity.[1] It shares a common heritage with other clinically important vinca alkaloids such as vincristine and vinblastine, all originally isolated from Catharanthus roseus.[2] These agents have been a cornerstone of combination chemotherapy regimens for various malignancies for decades.[3] The primary therapeutic utility of vinca alkaloids stems from their ability to interfere with the formation and function of the mitotic spindle, a critical component for cell division.[4][5] This guide aims to provide an in-depth technical overview of the pharmacological properties of this compound for an audience of researchers and drug development professionals.
Mechanism of Action
The principal mechanism of action of this compound, consistent with other vinca alkaloids, is its interaction with tubulin, the protein subunit of microtubules.
-
Disruption of Microtubule Dynamics: this compound binds to the β-tubulin subunit at a specific site, known as the vinca domain. This binding inhibits the polymerization of tubulin dimers into microtubules. At low concentrations, vinca alkaloids can suppress microtubule dynamics by "capping" the ends of microtubules, thereby inhibiting both their growth and shortening phases. At higher concentrations, they lead to the depolymerization of existing microtubules.
-
Metaphase Arrest: The disruption of microtubule function prevents the formation of a functional mitotic spindle during the M-phase of the cell cycle. This leads to the arrest of cells in metaphase, as the chromosomes cannot be properly segregated into daughter cells.
-
Induction of Apoptosis: Prolonged metaphase arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is a key component of the cytotoxic effect of vinca alkaloids against rapidly proliferating cancer cells.
Signaling Pathways
The induction of apoptosis by vinca alkaloids involves the modulation of several signaling pathways:
-
c-Jun N-terminal Kinase (JNK) Pathway: Disruption of the microtubule network can lead to the activation of the JNK/stress-activated protein kinase cascade, a pathway known to be involved in apoptotic signaling.
-
NF-κB/IκB Pathway: Some studies suggest that vinca alkaloids can activate the NF-κB signaling pathway by promoting the degradation of its inhibitor, IκBα. This activation may contribute to the mediation of vinca alkaloid-induced apoptosis in certain tumor cells.
Figure 1: Signaling Pathways of this compound-Induced Apoptosis.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily related to its cytotoxic and cytostatic activities against proliferating cells.
In Vitro Cytotoxicity
Table 1: In Vitro Cytotoxicity Data for Vinca Alkaloids
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
|---|
| Vincristine | SH-SY5Y | MTT Assay | IC50 | 0.1 µM | |
Effects on Cell Cycle
As a microtubule-disrupting agent, this compound's primary effect on the cell cycle is a block in the G2/M phase. This can be quantified by flow cytometry analysis of DNA content, where an accumulation of cells with 4N DNA content is observed following treatment.
Pharmacokinetics
Detailed pharmacokinetic data specifically for this compound in humans or preclinical species is limited in publicly available literature. However, the general pharmacokinetic properties of vinca alkaloids, such as vincristine, have been well-characterized and are likely to be comparable.
Vincristine exhibits a multi-compartmental pharmacokinetic profile following intravenous administration, characterized by a rapid initial distribution phase followed by a prolonged terminal elimination phase. It is extensively bound to tissues. The liver is the primary organ of metabolism and excretion.
Table 2: Pharmacokinetic Parameters of Vincristine in Humans (Single IV Bolus)
| Parameter | Value | Reference |
|---|---|---|
| Distribution Half-life (t½α) | 1.9 min | |
| Elimination Half-life (t½β) | 19.2 min | |
| Terminal Half-life (t½γ) | 22.6 hours | |
| Volume of Central Compartment (Vc) | 4.1 L/1.73 m² | |
| Volume of Distribution at Steady State (Vdss) | 167.6 L/1.73 m² |
| Plasma Clearance | 141.9 mL/min/1.73 m² | |
Toxicology
The toxicity profile of this compound is expected to be similar to that of other vinca alkaloids, with neurotoxicity and myelosuppression being the primary dose-limiting toxicities.
Table 3: Acute Toxicity of this compound
| Species | Route | Parameter | Value | Reference |
|---|---|---|---|---|
| Mouse | Intravenous | LD50 | 1.7 mg/kg |
| Rat (estimate) | Oral | Acute Toxicity Estimate | 5.1 mg/kg | |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization, such as this compound, will reduce the rate and extent of this absorbance increase.
Protocol:
-
Reagents: Purified tubulin (>99%), GTP solution, tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), this compound at various concentrations.
-
Procedure: a. On ice, add tubulin, polymerization buffer, and this compound (or vehicle control) to a 96-well plate. b. Initiate polymerization by adding GTP and immediately transferring the plate to a microplate reader pre-warmed to 37°C. c. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
Analysis: Plot absorbance versus time to generate polymerization curves. The effect of this compound can be quantified by comparing the initial rate of polymerization or the maximum absorbance reached in the presence of the compound to the control.
Figure 2: Workflow for an In Vitro Tubulin Polymerization Assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic and cytostatic effects of a compound on cultured cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Principle: A fluorescent DNA-binding dye (e.g., propidium iodide) is used to stain the cellular DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of individual cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for a desired time period.
-
Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase to remove RNA and then stain with a DNA-binding dye.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates cell cycle arrest at this phase.
Conclusion
This compound is a vinca alkaloid with a well-established mechanism of action centered on the disruption of microtubule dynamics. This activity leads to metaphase arrest and apoptosis, forming the basis of its antineoplastic effects. While specific quantitative data on the potency, pharmacokinetics, and toxicology of this compound are not as extensively documented as for other members of its class, the available information, supplemented by the broader knowledge of vinca alkaloids, provides a solid foundation for its further investigation and potential development. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future research endeavors. Further studies are warranted to fully elucidate the specific pharmacological profile of this compound and to identify its potential clinical applications.
References
- 1. Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methods for studying vinca alkaloid interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Treating Cancer Cell Lines with Vinleurosine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine sulfate is a semi-synthetic vinca alkaloid derived from Catharanthus roseus. Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation during cell division. This interference leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, making it a compound of interest for cancer research and drug development.[1][2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound in treating various cancer cell lines.
Data Presentation
The cytotoxic effects of this compound and its related compounds, Vincristine and Vinblastine, have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that specific IC50 values for this compound are not as widely published as those for Vincristine and Vinblastine. The data presented here is a compilation from various sources and should be used as a reference for designing experiments.
| Cell Line | Cancer Type | This compound IC50 | Vincristine Sulfate IC50 | Vinblastine Sulfate IC50 |
| MCF-7 | Breast Adenocarcinoma | Data not readily available | ~239.51 µmol/mL[4] | ~67.12 µmol/mL[4] |
| A549 | Lung Carcinoma | Data not readily available | Data not readily available | Data not readily available |
| HeLa | Cervical Cancer | Data not readily available | 1.4 nM | 2.6 nM |
| Jurkat | T-cell Leukemia | Data not readily available | Data not readily available | Data not readily available |
| L1210 | Murine Leukemia | Data not readily available | 100 nM (4-hr exposure) | 380 nM (4-hr exposure) |
| HL-60 | Human Promyelocytic Leukemia | Data not readily available | 4.1 nM | 5.3 nM |
| P388 | Murine Leukemia | Data not readily available | 5.8 x 10⁻⁹ M | 4.4 x 10⁻⁸ M |
Note: The provided IC50 values for Vincristine and Vinblastine are for comparative purposes and to guide initial dose-ranging studies for this compound. Researchers should determine the specific IC50 of this compound for their cell line of interest.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at a low speed (e.g., 1000 rpm for 5 minutes).
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Detection by Western Blotting
This protocol details the detection of key apoptosis-related proteins in cancer cells treated with this compound by Western blotting.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with this compound as described for the cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Analyze the changes in the expression of apoptotic proteins.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptosis pathway.
Experimental Workflow for Cytotoxicity and Cell Cycle Analysis
Caption: Workflow for in vitro analysis.
References
Application Notes and Protocols for Vinleurosine Sulfate in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine sulfate is a vinca alkaloid, a class of anti-mitotic agents derived from the Madagascar periwinkle plant, Catharanthus roseus.[1] Like other vinca alkaloids such as vincristine and vinblastine, vinleurosine exerts its cytotoxic effects by interfering with the dynamics of microtubule assembly, leading to cell cycle arrest at the metaphase and subsequent apoptosis.[2][3][4] While extensive preclinical and clinical data are available for vincristine and vinblastine, specific dosage and protocol information for this compound in preclinical animal models is less documented in recent literature. These application notes provide a comprehensive overview based on the available information for vinca alkaloids as a class, with specific data points for vinleurosine where accessible.
Data Presentation
Due to the limited availability of recent, specific preclinical data for this compound, the following tables summarize dosage information for other commonly used vinca alkaloids in preclinical mouse models. This information can serve as a starting point for designing studies with this compound, though it is crucial to perform dose-finding and toxicity studies for vinleurosine itself.
Table 1: Preclinical Dosages of Vinca Alkaloids in Murine Models
| Vinca Alkaloid | Animal Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Vinorelbine | Mice | Human Tumor Xenografts | 0.63-10 mg/kg/injection | Intraperitoneal (i.p.) | Four weekly treatments | [5] |
| Vinflunine | Mice | Murine P388 Leukemia | Not specified | i.p., i.v., or p.o. | Single or multiple doses | |
| Vinflunine | Mice | s.c.-implanted B16 Melanoma | Not specified | i.p. | Multiple administrations | |
| Vinflunine | Mice | Human Tumor Xenografts (LX-1, MX-1) | Not specified | i.p. | Four weekly injections |
Note: The provided dosages are for reference and should be adapted based on experimental goals and toxicity assessments for this compound.
A 1969 study on the biochemical effects of vinleurosine reported its use in mice with Sarcoma 180, although specific dosage regimens were not detailed in the abstract.
Experimental Protocols
The following protocols are generalized for in vivo studies with vinca alkaloids and should be adapted for specific experimental designs with this compound.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) or phosphate-buffered saline (PBS)
-
Sterile vials
-
Syringes and needles of appropriate gauge
Procedure:
-
Calculate the required amount of this compound based on the desired stock concentration and final injection volume.
-
Under aseptic conditions, reconstitute the this compound powder with the appropriate volume of sterile saline or PBS.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.
-
The final solution should be clear and free of particulate matter.
-
Store the reconstituted solution as recommended by the manufacturer, typically protected from light.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
Materials:
-
Tumor cells of interest
-
Immunocompromised mice (e.g., NOD/SCID, nude mice)
-
Matrigel (optional)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Prepared this compound solution
-
Control vehicle (e.g., sterile saline)
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor development.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., via intravenous or intraperitoneal injection) according to the predetermined dosage and schedule.
-
Administer the control vehicle to the control group.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes throughout the study.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).
-
Mandatory Visualization
Signaling Pathway of Vinca Alkaloids
Caption: Mechanism of action of vinca alkaloids, leading to mitotic arrest and apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a preclinical in vivo antitumor efficacy study.
References
- 1. Vinca alkaloid - Wikipedia [en.wikipedia.org]
- 2. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 5. Vinflunine, the latest Vinca alkaloid in clinical development. A review of its preclinical anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Analysis of Vinleurosine Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Vinleurosine sulfate using High-Performance Liquid Chromatography (HPLC). The method described herein is adapted from established United States Pharmacopeia (USP) methodologies for related Vinca alkaloids, such as Vincristine sulfate, and is intended to provide a robust framework for the separation, identification, and quantification of this compound in bulk drug substance and pharmaceutical formulations. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control, stability studies, and pharmacokinetic assessments.
Introduction
This compound is a vinca alkaloid, a class of anti-mitotic and anti-microtubule agents used in cancer chemotherapy. As with other vinca alkaloids, stringent analytical control is necessary to ensure the identity, purity, and potency of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of these complex dimeric indole alkaloids and their related substances. This application note details a gradient reversed-phase HPLC method that provides the necessary selectivity and sensitivity for the analysis of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The USP monograph for the related compound Vincristine Sulfate specifies a packing L1.
-
Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, diethylamine, phosphoric acid, and water.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization for specific applications and equipment. This method is adapted from the USP monograph for Vincristine Sulfate.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.3% Diethylamine in water, adjust pH to 7.5 with phosphoric acid |
| Mobile Phase B | Methanol |
| Gradient | See Table 1 |
| Flow Rate | 1.5 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C for improved reproducibility) |
| Detection Wavelength | 276 nm[1] |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 38 | 62 |
| 12 | 38 | 62 |
| 27 | 8 | 92 |
| 29 | 38 | 62 |
| 34 | 38 | 62 |
Note: This gradient is based on the USP method for Vincristine Sulfate and may need adjustment for optimal separation of this compound and its specific impurities.
Protocol
Preparation of Solutions
-
Mobile Phase A: To 970 mL of HPLC grade water, add 3 mL of diethylamine. Mix well and adjust the pH to 7.5 with phosphoric acid.
-
Mobile Phase B: HPLC grade methanol.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound Reference Standard and dissolve in water to obtain a known concentration of approximately 0.04 mg/mL.
-
Sample Solution Preparation: Accurately weigh a sample of this compound and dissolve in water to obtain a concentration of approximately 0.04 mg/mL.
System Suitability
Before sample analysis, the performance of the chromatographic system should be evaluated. A system suitability solution should be prepared containing this compound and a known related substance (e.g., Vinblastine sulfate, if available and relevant) to assess the resolution between the peaks.
| Parameter | Acceptance Criteria |
| Resolution | NLT 4.0 between this compound and a closely eluting impurity/related compound.[2] |
| Tailing Factor | NMT 2.0 for the this compound peak. |
| Relative Standard Deviation (RSD) | NMT 2.0% for replicate injections of the standard solution. |
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (water) to ensure the absence of system peaks.
-
Perform at least five replicate injections of the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 90% methanol) to remove any strongly retained compounds, and then store the column in an appropriate solvent as recommended by the manufacturer.
Data Analysis and Interpretation
The concentration of this compound in the sample can be calculated using the peak area from the chromatogram and the concentration of the standard solution.
Calculation:
Where:
-
Area_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the average peak area of this compound from the replicate injections of the standard solution.
-
Concentration_standard is the concentration of the this compound Reference Standard (in mg/mL).
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis protocol for this compound.
Caption: Workflow for the HPLC Analysis of this compound.
References
Application Notes and Protocols for Developing Drug Delivery Systems for Vinleurosine Sulfate
Introduction
Vinleurosine sulfate is an antineoplastic agent belonging to the vinca alkaloid family of chemotherapy drugs.[1][2] Like other vinca alkaloids, its therapeutic efficacy is often limited by side effects and the development of multidrug resistance.[3] Advanced drug delivery systems, such as liposomes and nanoparticles, offer a promising strategy to overcome these limitations by enhancing drug solubility, prolonging circulation time, enabling targeted delivery to tumor tissues, and reducing systemic toxicity.[3][4] These carrier systems can improve the pharmacokinetic profile of this compound, leading to enhanced antitumor activity. This document provides detailed application notes and experimental protocols for the development and characterization of liposomal and nanoparticle-based drug delivery systems for this compound.
Application Notes
Rationale for Novel Formulations
Conventional administration of vinca alkaloids often results in non-specific distribution and a range of side effects. Encapsulating this compound into nanocarriers can:
-
Improve Solubility and Stability: this compound, a water-soluble salt, can be encapsulated to protect it from degradation in the biological environment.
-
Enhance Bioavailability: Nanocarriers can increase the systemic circulation time and bioavailability of the drug compared to the free form.
-
Enable Targeted Delivery: The surface of nanocarriers can be modified with ligands (e.g., antibodies, peptides) to specifically target cancer cells, thereby increasing drug concentration at the tumor site and minimizing off-target effects.
-
Overcome Multidrug Resistance: Certain nanoparticle formulations can bypass P-glycoprotein mediated drug efflux, a common mechanism of multidrug resistance in cancer cells.
-
Controlled Release: Formulations can be designed for sustained or triggered release of the drug in response to specific stimuli at the tumor site, such as pH or light.
Signaling Pathway of Vinca Alkaloids
Vinca alkaloids, including this compound, exert their cytotoxic effects by disrupting microtubule dynamics. They bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to metaphase arrest in dividing cells, ultimately inducing apoptosis.
Caption: Mechanism of action of this compound, leading to mitotic arrest and apoptosis.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC and cholesterol (e.g., in a 55:45 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 45°C) to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of this compound in PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
Subject the MLV suspension to probe sonication in an ice bath to reduce the size of the vesicles.
-
-
Extrusion:
-
Extrude the sonicated liposome suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol details the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using an oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
PLGA (poly(lactic-co-glycolic acid))
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA in a volatile organic solvent like dichloromethane.
-
-
Aqueous Phase Preparation:
-
Dissolve this compound and a surfactant (e.g., PVA) in deionized water.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while stirring at high speed using a homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
-
Characterization of Drug Delivery Systems
The prepared liposomes and nanoparticles should be thoroughly characterized to ensure quality and reproducibility.
2.3.1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in deionized water and measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
2.3.2. Morphology:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, air-dry, and visualize under the microscope.
2.3.3. Encapsulation Efficiency and Drug Loading:
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the nanoparticles from the aqueous medium containing unencapsulated drug by centrifugation.
-
Measure the concentration of the free drug in the supernatant.
-
Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug and measure its concentration.
-
Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Total Drug - Free Drug) / Total Drug * 100
-
DL% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
-
2.3.4. In Vitro Drug Release:
-
Method: Dialysis method.
-
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using UV-Vis spectrophotometry or HPLC.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of vinca alkaloid-loaded nanocarriers. These serve as a reference for expected results when developing this compound delivery systems.
Table 1: Physicochemical Properties of Vinca Alkaloid-Loaded Nanocarriers
| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Vincristine Liposomes | 110 ± 15 | < 0.1 | -5 ± 2 | > 95 |
| Vinorelbine Liposomes | 100 - 120 | N/A | N/A | > 90 |
| Vincristine-Au NP Liposomes | 113.4 | 0.18 | -25.7 | ~100 (conjugation) |
| Vincristine PLGA-PEG NPs | 150 ± 20 | < 0.2 | -15 ± 5 | ~65 |
| Vinorelbine-Fe3O4 NPs | ~100 | N/A | N/A | ~80-99 |
Table 2: In Vitro Drug Release Profile
| Formulation | Time (h) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) | Reference |
| Vincristine PLGA-PEG NPs | 8 | 35.8 | 65.6 | |
| Vincristine PLGA-PEG NPs | 48 | ~50 | ~80 | |
| Vinorelbine-Fe3O4 NPs | 12 | ~40 | ~77 | |
| Vinorelbine-Fe3O4 NPs | 50 | 67 | 99 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the development and evaluation of a nanoparticle-based drug delivery system for this compound.
Caption: Workflow for developing a this compound nanocarrier.
References
Application Notes and Protocols for Vinleurosine Sulfate in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While Vinleurosine sulfate is a known vinca alkaloid, publicly available research specifically detailing its use in combination cancer therapy is limited. The following application notes and protocols are based on established methodologies for closely related vinca alkaloids, such as Vincristine and Vinorelbine, and are intended to serve as a comprehensive guide for designing and executing similar studies with this compound. All quantitative data presented are representative examples derived from studies on analogous compounds and should be confirmed through direct experimentation.
Introduction
This compound is a vinca alkaloid derived from the periwinkle plant (Catharanthus roseus). Like other members of its class, its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation during cell division.[1][2][3] By binding to tubulin, this compound inhibits microtubule polymerization, leading to cell cycle arrest in the M-phase and subsequent apoptosis (programmed cell death).[2][4] This potent antimitotic activity makes it a candidate for cancer chemotherapy.
Combination therapy, the use of multiple anticancer agents with different mechanisms of action, is a cornerstone of modern oncology. This approach aims to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity by allowing for the use of lower doses of individual agents. These notes provide a framework for investigating the potential of this compound in combination with other chemotherapeutic agents.
Preclinical Rationale for Combination Therapy
Preclinical studies are essential to identify synergistic, additive, or antagonistic interactions between this compound and other anticancer drugs. In vitro and in vivo models help determine optimal drug ratios, dosing schedules, and potential mechanisms of interaction before moving to clinical trials.
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic effects of chemotherapeutic agents. The following tables present representative IC50 values for vinca alkaloids in combination with other common anticancer drugs in various cancer cell lines. These values are intended as a reference for designing initial dose-response experiments.
Table 1: Representative IC50 Values (µM) of Vinca Alkaloids in Combination with Doxorubicin
| Cell Line | Cancer Type | Vinca Alkaloid (IC50) | Doxorubicin (IC50) | Combination (IC50 of Vinca Alkaloid) | Combination (IC50 of Doxorubicin) | Interaction |
| MCF-7 | Breast Cancer | 0.02 | 0.5 | 0.008 | 0.2 | Synergistic |
| A549 | Lung Cancer | 0.05 | 0.8 | 0.02 | 0.3 | Synergistic |
| HCT116 | Colon Cancer | 0.03 | 0.4 | 0.015 | 0.2 | Additive |
Table 2: Representative IC50 Values (µM) of Vinca Alkaloids in Combination with Cisplatin
| Cell Line | Cancer Type | Vinca Alkaloid (IC50) | Cisplatin (IC50) | Combination (IC50 of Vinca Alkaloid) | Combination (IC50 of Cisplatin) | Interaction |
| OVCAR-3 | Ovarian Cancer | 0.04 | 5 | 0.015 | 2 | Synergistic |
| PC-3 | Prostate Cancer | 0.06 | 8 | 0.03 | 4 | Additive |
| U87-MG | Glioblastoma | 0.08 | 10 | 0.05 | 7 | Antagonistic |
Table 3: Representative IC50 Values (µM) of Vinca Alkaloids in Combination with Paclitaxel
| Cell Line | Cancer Type | Vinca Alkaloid (IC50) | Paclitaxel (IC50) | Combination (IC50 of Vinca Alkaloid) | Combination (IC50 of Paclitaxel) | Interaction |
| SK-BR-3 | Breast Cancer | 0.015 | 0.01 | 0.005 | 0.003 | Synergistic |
| NCI-H460 | Lung Cancer | 0.03 | 0.02 | 0.01 | 0.008 | Synergistic |
| HT-29 | Colon Cancer | 0.04 | 0.05 | 0.025 | 0.03 | Additive |
Table 4: Representative IC50 Values (µM) of Vinca Alkaloids in Combination with 5-Fluorouracil (5-FU)
| Cell Line | Cancer Type | Vinca Alkaloid (IC50) | 5-FU (IC50) | Combination (IC50 of Vinca Alkaloid) | Combination (IC50 of 5-FU) | Interaction |
| HepG2 | Liver Cancer | 0.07 | 15 | 0.03 | 7 | Synergistic |
| PANC-1 | Pancreatic Cancer | 0.09 | 20 | 0.05 | 10 | Additive |
| SW620 | Colon Cancer | 0.05 | 12 | 0.02 | 5 | Synergistic |
Data Presentation: In Vivo Tumor Growth Inhibition
Animal models, such as xenografts in immunodeficient mice, are critical for evaluating the in vivo efficacy of combination therapies. Tumor growth inhibition (TGI) is a primary endpoint.
Table 5: Representative In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| This compound | 1 | 900 ± 150 | 40 |
| Doxorubicin | 2 | 825 ± 130 | 45 |
| This compound + Doxorubicin | 1 + 2 | 300 ± 80 | 80 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound and a combination drug that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Combination drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination drug, both alone and in combination at fixed ratios.
-
Remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Combination Index (CI) Calculation
The Chou-Talalay method is commonly used to quantify the nature of the interaction between two drugs.
Formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect (e.g., IC50).
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.
Interpretation:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound, the combination drug, or the combination.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of the combination therapy on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of this compound combination therapy.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for xenograft implantation
-
This compound and combination drug formulations for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (Vehicle control, this compound alone, combination drug alone, and combination therapy).
-
Administer treatments according to the predetermined schedule (e.g., intraperitoneal or intravenous injections).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Signaling Pathways and Visualizations
Vinca alkaloids, including this compound, primarily exert their cytotoxic effects by disrupting microtubule function, which can trigger various downstream signaling pathways leading to apoptosis. Combination with other agents can modulate these pathways, potentially leading to enhanced antitumor activity.
Mechanism of Action and Apoptosis Induction
The primary mechanism of this compound is the inhibition of tubulin polymerization, leading to mitotic arrest. This arrest can activate the intrinsic apoptotic pathway, which involves the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: this compound's mechanism of action leading to apoptosis.
Potential Synergy with a DNA Damaging Agent (e.g., Doxorubicin)
Combining this compound with a DNA damaging agent like Doxorubicin can potentially lead to a synergistic effect by targeting two distinct cellular processes essential for cancer cell survival and proliferation.
Caption: Synergistic targeting of mitosis and DNA damage.
Experimental Workflow for In Vitro Combination Studies
A logical workflow is crucial for systematically evaluating the combination of this compound with another agent in vitro.
Caption: Workflow for in vitro combination drug studies.
References
- 1. Doxorubicin and vinorelbine act independently via p53 expression and p38 activation respectively in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models to evaluate anti-atherosclerotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinorelbine tartrate and paclitaxel combinations: enhanced activity against in vivo P388 murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for assessing Vinleurosine sulfate cytotoxicity.
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vinleurosine sulfate is a vinca alkaloid, a class of anti-mitotic agents derived from the periwinkle plant, Catharanthus roseus.[1] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics.[2] By binding to β-tubulin, this compound inhibits the polymerization of tubulin into microtubules.[2] This disruption of the microtubule network leads to cell cycle arrest at the metaphase stage and ultimately induces apoptosis, or programmed cell death.[3][4] This application note provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using common in vitro assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V assay for apoptosis detection.
Data Presentation
The following table summarizes representative quantitative data obtained from the described cytotoxicity assays after treating a hypothetical cancer cell line with varying concentrations of this compound for 48 hours.
| Concentration (nM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Apoptotic Cells (%) (Annexin V Assay) |
| 0 (Control) | 100 ± 4.5 | 5 ± 1.2 | 3 ± 0.8 |
| 1 | 85 ± 5.1 | 15 ± 2.5 | 12 ± 1.5 |
| 10 | 62 ± 3.8 | 38 ± 3.1 | 35 ± 2.9 |
| 50 | 41 ± 2.9 | 59 ± 4.2 | 58 ± 4.1 |
| 100 | 25 ± 2.1 | 75 ± 3.7 | 72 ± 5.3 |
| IC50 (nM) | ~45 | ~60 | N/A |
Note: The IC50 values can vary depending on the cell line, incubation time, and specific experimental conditions. The values presented are for illustrative purposes.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.
Materials:
-
Cells and culture reagents as in the MTT assay
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release (cells with medium only)
-
Maximum LDH release (cells treated with lysis buffer)
-
Background control (medium only)
-
-
Sample Collection: After the desired incubation period, carefully collect the supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the background and normalizing to the maximum LDH release.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Materials:
-
Cells and culture reagents as in the MTT assay
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
1X Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) solution (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Key signaling pathway in Vinleurosine-induced apoptosis.
References
- 1. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Vinleurosine Sulfate Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine sulfate is a vinca alkaloid, a class of anti-cancer drugs derived from the periwinkle plant, Catharanthus roseus. Like other vinca alkaloids such as vincristine and vinblastine, this compound's primary mechanism of action is the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division.[1][2][3] By binding to tubulin, the protein subunit of microtubules, this compound inhibits polymerization, leading to metaphase arrest in the cell cycle and subsequent apoptosis (programmed cell death). This targeted action against rapidly dividing cells makes it a potent agent for cancer chemotherapy.
Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. Synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key goal in designing combination regimens. These application notes provide a comprehensive guide to the experimental design of in vitro synergy studies involving this compound, with a focus on the widely accepted Chou-Talalay method for quantifying drug interactions.
I. Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects by interfering with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis. Several signaling pathways are implicated in this process.
A. Tubulin Polymerization Pathway
The fundamental mechanism of this compound involves the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin dimers. This compound binds to tubulin dimers, preventing their assembly into microtubules. This leads to the depolymerization of existing microtubules and the inability to form a functional mitotic spindle.
Caption: this compound inhibits microtubule polymerization.
B. Apoptosis Induction Pathway
The mitotic arrest triggered by this compound activates downstream signaling cascades that lead to apoptosis. This can involve the activation of the c-Jun N-terminal kinase (JNK) pathway and the modulation of Bcl-2 family proteins, which are key regulators of programmed cell death. Additionally, the NF-κB/IκB signaling pathway has been shown to play a role in mediating apoptosis induced by vinca alkaloids.
Caption: Apoptosis induction by this compound.
II. Experimental Design for Synergy Studies
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy based on the median-effect principle. This method allows for the determination of a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
A. Experimental Workflow
A typical workflow for an in vitro synergy study involves determining the potency of individual drugs, followed by testing them in combination at various ratios and concentrations.
Caption: Workflow for in vitro synergy studies.
B. Selection of Cell Lines and Potential Combination Agents
The choice of cancer cell lines should be based on the intended therapeutic target. Cell lines known to be sensitive to vinca alkaloids are a good starting point. Potential synergistic partners for this compound can be selected based on their different mechanisms of action to target multiple cellular pathways.
Table 1: Recommended Cell Lines for this compound Studies
| Cell Line | Cancer Type | Rationale for Selection |
| BCap37, MCF-7 | Breast Cancer | Commonly used models, sensitivity to vinca alkaloids demonstrated. |
| KB, UT-SCC series | Head and Neck Cancer | High sensitivity to vinflunine, a related vinca alkaloid, has been shown. |
| A549 | Lung Cancer | A standard model for non-small cell lung cancer. |
| DU 145, PC 3, LNCaP | Prostate Cancer | Used in studies with other vinca alkaloids like vinorelbine. |
| CCRF-CEM | Leukemia | Hematological malignancies are a common target for vinca alkaloids. |
Table 2: Potential Synergistic Partners for this compound
| Drug Class | Example Drugs | Mechanism of Action | Rationale for Combination |
| Platinum Compounds | Cisplatin, Carboplatin | DNA cross-linking agents | Different mechanism of action, potential to overcome resistance. |
| Anthracyclines | Doxorubicin | Topoisomerase II inhibitors | Broad anti-cancer activity, synergy with vinca alkaloids reported. |
| Antimetabolites | 5-Fluorouracil, Gemcitabine | Inhibit DNA synthesis | Targeting a different phase of the cell cycle. |
| Taxanes | Paclitaxel, Docetaxel | Microtubule stabilizers | Opposing effects on microtubule dynamics can lead to synergy. |
| DNA Damaging Agents | Bleomycin, Doxorubicin | Induce DNA breaks | May increase sensitivity to microtubule-disrupting agents. |
III. Experimental Protocols
A. Protocol 1: Determination of IC50 for Single Agents
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination drug individually in the selected cancer cell lines.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO or water)
-
Combination drug (stock solution in appropriate solvent)
-
96-well plates
-
MTT or other cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Dilution: Prepare a serial dilution of this compound and the combination drug in culture medium. Typical concentration ranges for vinca alkaloids are from 0.1 nM to 10 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of solvent used).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of DMSO to dissolve the formazan crystals and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.
B. Protocol 2: Combination Synergy Assay (Constant Ratio)
Objective: To assess the synergistic, additive, or antagonistic effect of this compound in combination with another drug using the constant ratio experimental design.
Materials:
-
Same as Protocol 1.
Procedure:
-
Determine Combination Ratio: Based on the IC50 values obtained in Protocol 1, select a constant molar ratio of this compound to the combination drug (e.g., equipotent ratio of IC50:IC50).
-
Prepare Combination Dilutions: Prepare a stock solution of the drug combination at the selected ratio. Then, perform a serial dilution of this combination stock.
-
Treatment: Treat the cells with the serial dilutions of the single agents and the combination as described in Protocol 1.
-
Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis (Chou-Talalay Method):
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination (Fa = 1 - Fraction of unaffected cells).
-
Use software like CompuSyn to perform the median-effect analysis.
-
The software will generate a Combination Index (CI) for different Fa levels.
-
Plot the CI values against the Fa to create a Fa-CI plot.
-
Generate an isobologram, which is a graphical representation of the drug interaction.
-
IV. Data Presentation and Interpretation
Quantitative data from the synergy studies should be summarized in clear and concise tables.
Table 3: Example IC50 Values for Single Agents in BCaP37 Cells
| Drug | IC50 (nM) |
| This compound | 5.8 |
| Cisplatin | 2500 |
Table 4: Example Combination Index (CI) Values for this compound and Cisplatin Combination in BCaP37 Cells
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.95 | Nearly Additive |
| 0.50 | 0.72 | Synergy |
| 0.75 | 0.58 | Strong Synergy |
| 0.90 | 0.45 | Very Strong Synergy |
Isobologram Analysis: The isobologram is a graph that plots the doses of two drugs required to produce a specific effect (e.g., 50% inhibition).
-
Data points falling on the line of additivity indicate an additive effect.
-
Data points falling below the line indicate synergy.
-
Data points falling above the line indicate antagonism.
By following these detailed application notes and protocols, researchers can effectively design and execute robust synergy studies for this compound, leading to a better understanding of its potential in combination cancer therapy.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Vinleurosine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine sulfate is a vinca alkaloid, a class of anti-mitotic and anti-microtubule agents that are widely used in cancer chemotherapy. These compounds exert their cytotoxic effects by disrupting the dynamics of microtubule polymerization, a critical process for the formation of the mitotic spindle during cell division.[1][2][3] This disruption leads to an arrest of the cell cycle, primarily at the G2/M phase, and subsequently induces apoptosis, or programmed cell death.[4][5]
Flow cytometry is a powerful and high-throughput technique for the single-cell analysis of various cellular properties. It is an indispensable tool for elucidating the mechanisms of action of anti-cancer drugs like this compound. By utilizing fluorescent probes, flow cytometry allows for the precise quantification of cell cycle distribution and the different stages of apoptosis in a cell population following drug treatment.
These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry. The described methods will enable researchers to assess the compound's effects on cell cycle progression and its ability to induce apoptosis, providing valuable insights for cancer research and drug development.
Mechanism of Action: this compound as a Microtubule Destabilizing Agent
This compound, like other vinca alkaloids, binds to tubulin dimers, inhibiting their assembly into microtubules. This interference with microtubule dynamics disrupts the formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. Consequently, cells are unable to progress through metaphase, leading to a cell cycle arrest in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This process involves the activation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, resulting in characteristic morphological and biochemical changes, and ultimately, cell death.
Data Presentation
The following tables present representative quantitative data on the effects of this compound on a hypothetical cancer cell line. These values are based on typical results observed with vinca alkaloids and serve as an illustrative example. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 Hours
| Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 10 | 58.9 ± 2.5 | 18.1 ± 1.2 | 23.0 ± 2.1 |
| 50 | 45.3 ± 2.8 | 12.7 ± 1.0 | 42.0 ± 2.9 |
| 100 | 30.1 ± 2.2 | 8.5 ± 0.9 | 61.4 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis of Cancer Cells Treated with this compound for 48 Hours
| Treatment Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| 10 | 85.3 ± 3.0 | 8.2 ± 1.1 | 6.5 ± 0.9 |
| 50 | 60.7 ± 4.1 | 25.1 ± 2.5 | 14.2 ± 1.8 |
| 100 | 35.2 ± 3.8 | 40.5 ± 3.1 | 24.3 ± 2.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 2-5 x 10^5 cells/well).
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the drug dilutions).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cell cycle analysis, 48 hours for apoptosis analysis).
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation and washing step.
-
Cell Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing. Incubate the cells for at least 30 minutes on ice (or overnight at -20°C) for fixation.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µl of propidium iodide (PI) staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate detector (e.g., FL2 or PE-Texas Red channel). Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. Gently scrape or trypsinize the adherent cells and combine them with the cells in the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/ml.
-
Staining: Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µl of FITC-conjugated Annexin V and 5 µl of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Addition of Binding Buffer: Add 400 µl of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use a 488 nm laser for excitation. Collect Annexin V-FITC fluorescence in the green channel (e.g., FL1) and PI fluorescence in the red channel (e.g., FL3).
-
Data Analysis: Use appropriate software to generate dot plots. Gate the populations to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Flow cytometry experimental workflow.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 2. What is Vincristine Sulfate used for? [synapse.patsnap.com]
- 3. How Anti-Tumour Drugs Work - WSAVA2008 - VIN [vin.com]
- 4. Comparative study of the radiosensitising and cell cycle effects of vinflunine and vinorelbine, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Vinleurosine sulfate solubility issues in research.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Vinleurosine sulfate solubility during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | Inadequate solvent selection. | While specific solubility data for this compound is limited, related Vinca alkaloids like Vincristine sulfate and Vinblastine sulfate are soluble in organic solvents such as DMSO and dimethylformamide (DMF)[1][2]. For aqueous solutions, Vincristine sulfate is freely soluble in water[3]. Start with small amounts of solvent and gradually increase as needed. Sonication or gentle warming (if the compound's stability permits) can aid dissolution. |
| Low-quality or degraded compound. | Ensure you are using a high-purity this compound from a reputable supplier. Check the certificate of analysis for purity specifications. | |
| Precipitation of the Compound After Dissolution | Supersaturation of the solution. | The initial dissolution might have created a supersaturated solution that is not stable over time. Try preparing a fresh solution at a slightly lower concentration. |
| Change in temperature or pH. | Solubility is often dependent on temperature and pH. Ensure the storage conditions of your stock solution remain consistent. For aqueous solutions, verify the pH of your buffer. | |
| Solvent evaporation. | If the solvent evaporates over time, the concentration of this compound will increase, potentially leading to precipitation. Store stock solutions in tightly sealed vials. | |
| Inconsistent Experimental Results | Inaccurate concentration of the stock solution. | This could be due to incomplete dissolution or precipitation. Before each experiment, visually inspect the stock solution for any precipitates. If unsure, it is best to prepare a fresh solution. |
| Degradation of this compound in solution. | While Vinblastine sulfate has shown relative stability in aqueous solutions at or below room temperature, the stability of this compound solutions should be considered[4]. It is recommended to prepare fresh solutions for each experiment or store stock solutions at -20°C for short periods. Avoid repeated freeze-thaw cycles. | |
| Low Bioactivity Observed | Suboptimal final concentration in the assay. | The effective concentration of this compound may be lower than anticipated due to solubility issues in the final assay medium. Consider performing a dose-response curve to determine the optimal concentration range. |
| Interaction with components in the assay medium. | Components in your cell culture medium or assay buffer could potentially interact with this compound, reducing its effective concentration or activity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend the following general procedure, which may need to be optimized for your specific requirements:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of your chosen solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but be mindful of potential degradation.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Q3: My this compound solution appears cloudy. What should I do?
A3: A cloudy solution indicates that the compound is not fully dissolved or has precipitated. This could be due to exceeding the solubility limit in the chosen solvent or a change in conditions (e.g., temperature). You can try to aid dissolution by gentle warming or sonication. If the solution remains cloudy, it is recommended to centrifuge the solution and use the clear supernatant, being aware that the actual concentration will be lower than intended. For future preparations, consider using a lower concentration or a different solvent system.
Q4: For how long can I store this compound solutions?
A4: The stability of this compound in solution has not been extensively reported. However, a study on the related compound Vinblastine sulfate indicated that it is relatively stable in aqueous solutions at or below room temperature. For optimal results and to minimize degradation, it is best practice to prepare fresh solutions before each experiment. If storage is necessary, we recommend storing stock solutions in tightly sealed vials at -20°C for a short period. For aqueous solutions, it is advisable not to store them for more than one day.
Q5: What is the mechanism of action of this compound?
A5: this compound is a Vinca alkaloid. The primary mechanism of action for Vinca alkaloids is the disruption of microtubule dynamics, which are essential for various cellular processes, including cell division. These compounds bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization. This disruption of the microtubule assembly leads to mitotic arrest in the metaphase of the cell cycle, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.
Quantitative Solubility Data for Related Vinca Alkaloids
While specific data for this compound is limited, the following table summarizes the solubility of structurally similar Vinca alkaloids to provide a general reference. Note: These values should be used as a guide, and it is recommended to experimentally determine the solubility of this compound for your specific conditions.
| Compound | Solvent | Solubility | Reference |
| Vincristine Sulfate | DMSO | ~5 mg/mL | |
| Dimethylformamide | ~3 mg/mL | ||
| Water | Very soluble | ||
| PBS (pH 7.2) | ~2 mg/mL | ||
| Vinblastine Sulfate | DMSO | ~10 mg/mL | |
| Dimethylformamide | ~6 mg/mL | ||
| PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 907.04 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 0.00907 g (or 9.07 mg) of this compound.
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Close the tube tightly and vortex the mixture until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C and protect them from light.
Visualizations
Vinca Alkaloid Mechanism of Action: Disruption of Microtubule Dynamics
Caption: Vinca alkaloids bind to tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation, which leads to mitotic arrest and apoptosis.
Experimental Workflow: Preparing this compound for Cell-Based Assays
Caption: A typical workflow for preparing this compound for in vitro cell-based experiments.
References
Improving the stability of Vinleurosine sulfate in aqueous solutions.
Disclaimer: This document provides technical guidance on improving the stability of Vinleurosine sulfate in aqueous solutions. Due to the limited availability of specific stability data for this compound, this guide leverages information from structurally related Vinca alkaloids, such as Vinblastine and Vincristine. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by temperature, exposure to light, and the pH of the solution. As with other Vinca alkaloids, degradation is a significant concern and proper handling and storage are crucial to maintain the integrity of the compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Based on general recommendations for Vinca alkaloids and safety data sheet information, it is advised to store this compound solutions at refrigerated temperatures (2-8°C), protected from light, and in tightly sealed containers to prevent evaporation and contamination.[1][2] For long-term storage, freezing (-20°C or lower) may be considered, but freeze-thaw cycles should be minimized.
Q3: What are the typical degradation pathways for Vinca alkaloids in aqueous solutions?
A3: In aqueous solutions, Vinca alkaloids like Vinblastine can degrade through oxidation.[1][3] It is crucial to handle solutions in a manner that minimizes exposure to oxygen.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound solutions can be monitored by High-Performance Liquid Chromatography (HPLC).[1] A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for quantification of the remaining active compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Rapid loss of potency in the aqueous solution. | High temperature: Storage at room temperature or elevated temperatures accelerates degradation. | Store solutions at 2-8°C and protect from light. For longer-term storage, consider aliquoting and freezing at -20°C. |
| Light exposure: this compound is light-sensitive. | Use amber vials or wrap containers in aluminum foil to protect the solution from light. | |
| Inappropriate pH: The pH of the solution can significantly impact stability. | While specific optimal pH ranges for this compound are not readily available, for related compounds, a slightly acidic pH is often preferred. Consider using a buffered solution if compatible with your experimental design. | |
| Oxidation: Exposure to oxygen can lead to oxidative degradation. | Prepare solutions with degassed solvents. Consider purging the headspace of the storage container with an inert gas like nitrogen or argon. | |
| Appearance of unknown peaks in HPLC analysis. | Degradation: New peaks are likely degradation products. | Refer to the recommendations for preventing degradation. If the degradation products interfere with your analysis, method optimization may be necessary. |
| Precipitation of the compound in the solution. | Low solubility: The solubility of this compound may be limited in certain aqueous buffers. | Ensure the concentration of the solution does not exceed the solubility limit in your chosen solvent. Gentle warming and sonication may aid in dissolution, but prolonged exposure to heat should be avoided. |
Stability of Vinca Alkaloids in Aqueous Solution
The following table summarizes stability data for Vinblastine sulfate, a closely related Vinca alkaloid, which can serve as a reference for this compound.
| Compound | Temperature (°C) | Estimated t90 (time to 90% potency) | Reference |
| Vinblastine Sulfate | 5 | 10.7 years | |
| Vinblastine Sulfate | 25 | 150 days | |
| Vinblastine Sulfate | 37 | 16.6 days |
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Solution using HPLC
1. Objective: To determine the stability of this compound in a specific aqueous solution over time under defined storage conditions.
2. Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Buffer components (if applicable)
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
Appropriate mobile phase (e.g., acetonitrile/water or methanol/buffer gradients)
-
Temperature-controlled storage unit (e.g., refrigerator, incubator)
-
Light-protective containers (e.g., amber vials)
3. Method:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired aqueous medium at a known concentration.
-
If necessary, filter the solution through a 0.22 µm filter to remove any particulates.
-
Aliquot the solution into multiple light-protected containers for storage under different conditions (e.g., 4°C, 25°C).
-
-
HPLC Analysis (Time Zero):
-
Immediately after preparation, analyze an aliquot of the solution using a validated, stability-indicating HPLC method.
-
Record the peak area of the intact this compound as the initial (T=0) value.
-
-
Stability Study:
-
Store the aliquots under the defined conditions (temperature and light protection).
-
At predetermined time points (e.g., 24h, 48h, 7 days, 14 days), retrieve an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature before HPLC analysis.
-
Analyze the sample by HPLC and record the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
References
Technical Support Center: Managing Vinleurosine Sulfate-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage Vinleurosine sulfate-induced cytotoxicity in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?
A1: this compound, a vinca alkaloid, primarily induces cytotoxicity by binding to β-tubulin and inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the M phase (metaphase) and subsequently triggers the intrinsic pathway of apoptosis, or programmed cell death.[1][2] In non-dividing cells like neurons, the disruption of axonal microtubules, which are crucial for transport, is a key factor in its toxicity.
Q2: What are the most common cytotoxic effects of this compound observed in normal cells, particularly neurons?
A2: The most significant dose-limiting cytotoxicity of this compound in normal cells is neurotoxicity.[3] This manifests as peripheral neuropathy, characterized by symptoms such as numbness, tingling, and pain in the hands and feet.[3] At a cellular level, this is observed as neurite outgrowth inhibition and axonal degeneration.[4] Other potential side effects on normal cells can include myelosuppression (suppression of blood cell production).
Q3: Are there any known agents that can mitigate this compound-induced cytotoxicity in normal cells?
A3: Yes, several agents have been investigated for their potential to protect normal cells, especially neurons, from vinca alkaloid-induced toxicity. These include:
-
Antioxidants: Compounds like glutamine, curcumin, and thymoquinone have shown neuroprotective effects by reducing oxidative stress.
-
Nerve Growth Factor (NGF): NGF has demonstrated a protective role against neurotoxicity induced by various chemotherapeutic agents, including vinca alkaloids, by promoting neuronal survival and neurite outgrowth.
-
Calcium Channel Blockers: These agents may offer protection by modulating intracellular calcium signaling, which can be disrupted by vinca alkaloids.
Q4: How can I assess this compound-induced cytotoxicity in my cell cultures?
A4: Several in vitro assays can be used to quantify cytotoxicity. A common method is the MTT assay , which measures the metabolic activity of cells as an indicator of cell viability. For neurotoxicity assessment, a neurite outgrowth assay is highly relevant. This involves culturing neuronal cells (e.g., PC12 or primary dorsal root ganglion neurons), treating them with this compound, and quantifying the length and number of neurites.
Troubleshooting Guides
Troubleshooting Poor Cell Viability in Control (Untreated) Normal Cells
| Problem | Possible Cause | Solution |
| Low cell viability in control wells | Suboptimal cell culture conditions | Ensure proper media formulation, serum concentration, pH, and incubation temperature. |
| High passage number of cell line | Use cells within a recommended passage number range to maintain viability and normal phenotype. | |
| Contamination (bacterial or fungal) | Regularly check cultures for signs of contamination. Use aseptic techniques and consider antibiotic/antimycotic agents if necessary. |
Troubleshooting Inconsistent Results in Cytotoxicity Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding density | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inaccurate drug concentration | Prepare fresh serial dilutions of this compound for each experiment. Verify the stock concentration. |
Troubleshooting Neurite Outgrowth Assays
| Problem | Possible Cause | Solution |
| Poor neurite outgrowth in control neuronal cells | Inadequate differentiation of neuronal cells | Optimize the differentiation protocol, including the concentration and duration of inducing agents (e.g., NGF for PC12 cells). |
| Suboptimal coating of culture vessels | Ensure proper coating of plates with substrates like collagen or poly-D-lysine to promote neuronal attachment and neurite extension. | |
| Low cell seeding density | Optimize the seeding density to ensure a sufficient number of healthy neurons for robust neurite formation. | |
| Difficulty in quantifying neurite length | Poor image quality | Optimize microscopy settings (e.g., focus, exposure) for clear imaging of neurites. |
| Subjective manual measurement | Use automated image analysis software for unbiased and consistent quantification of neurite length and branching. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Vinca Alkaloids in Different Cell Lines
| Vinca Alkaloid | Cell Line | Tissue of Origin | IC50 (nM) |
| Vincristine | HeLa | Cervical Cancer | 1.5 - 7.4 |
| MCF-7 | Breast Cancer | 2.5 - 10 | |
| A549 | Lung Cancer | 3.0 - 15 | |
| Vinblastine | HeLa | Cervical Cancer | 1.0 - 5.0 |
| MCF-7 | Breast Cancer | 1.5 - 8.0 | |
| A549 | Lung Cancer | 2.0 - 12 | |
| Vinorelbine | HeLa | Cervical Cancer | 5.0 - 20 |
| MCF-7 | Breast Cancer | 8.0 - 30 | |
| A549 | Lung Cancer | 10 - 50 |
Note: IC50 values can vary depending on experimental conditions. The data presented is a range compiled from various sources.
Table 2: Neuroprotective Effects of Glutamine on Vincristine-Induced Neuropathy in a Clinical Study
| Parameter | Glutamine Group | Placebo Group | p-value |
| Improvement in Sensory Neuropathy Score | Statistically significant improvement | Less improvement | 0.022 |
| Change in Quality of Life (PedsQL Total Score) | +8.42 points | - | 0.031 |
Data from a study in children and adolescents with cancer receiving vincristine.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on normal cells.
Materials:
-
Normal cell line (e.g., human astrocytes, fibroblasts)
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: In Vitro Neurite Outgrowth Inhibition Assay
Objective: To assess the neurotoxic effect of this compound and the protective effect of a test compound on neuronal cells.
Materials:
-
Neuronal cell line (e.g., PC12) or primary dorsal root ganglion (DRG) neurons
-
Differentiation medium (e.g., containing NGF for PC12 cells)
-
This compound
-
Test neuroprotective compound
-
Culture plates coated with a suitable substrate (e.g., collagen)
-
Microscope with imaging software
Procedure:
-
Cell Seeding and Differentiation: Seed neuronal cells on coated plates. For PC12 cells, induce differentiation with NGF for a predetermined period until neurites are visible.
-
Treatment: Treat the differentiated cells with:
-
Vehicle control
-
This compound alone (at various concentrations)
-
Test neuroprotective compound alone
-
This compound in combination with the test neuroprotective compound
-
-
Incubation: Incubate for 24-48 hours.
-
Imaging: Capture images of multiple fields for each treatment condition using a microscope.
-
Quantification: Measure the total neurite length and/or the number of neurites per cell using image analysis software.
-
Data Analysis: Compare the neurite outgrowth in the treatment groups to the vehicle control. Assess if the neuroprotective compound can rescue the this compound-induced reduction in neurite outgrowth.
Signaling Pathways and Experimental Workflows
References
- 1. Glutamine for the treatment of vincristine-induced neuropathy in children and adolescents with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. RNAscope Troubleshooting Guide and FAQ | Troubleshooting [acdbio.com]
Technical Support Center: Vinleurosine Sulfate Off-Target Effect Minimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Vinleurosine sulfate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate safer and more effective research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and inquiries regarding the off-target effects of this compound in experimental settings.
Q1: We are observing significant neurotoxicity in our in vivo models, even at doses that are not providing the desired therapeutic effect. What are our options?
A1: This is a common challenge due to the inherent neurotoxicity of vinca alkaloids, which disrupt microtubule structures essential for neuronal function.[1][2]
Troubleshooting Steps:
-
Re-evaluate Dose-Response: It is crucial to perform a comprehensive dose-response study to determine if a therapeutic window exists for your specific model. It's possible the effective dose is very close to the toxic dose.
-
Confirm Drug Integrity: Ensure the this compound has not degraded. Improper storage or formulation can lead to altered efficacy and toxicity. Check for precipitation or changes in the solution's appearance.[3]
-
Consider Alternative Delivery Strategies: If a therapeutic window is not achievable with the free drug, it is highly recommended to explore targeted delivery systems to increase the drug concentration at the tumor site while minimizing systemic exposure.
Q2: Our lab is new to nanoparticle formulations. What are the common pitfalls when encapsulating this compound?
A2: Encapsulating vinca alkaloids into nanoparticles can be challenging. Common issues include low encapsulation efficiency, drug degradation, and formulation instability.
Troubleshooting Steps:
-
Low Encapsulation Efficiency: This can be due to the physicochemical properties of this compound and the chosen nanoparticle composition.[4]
-
Optimize Drug-to-Lipid/Polymer Ratio: Experiment with different ratios to find the optimal loading capacity.
-
pH Gradient Loading: For liposomes, using a pH gradient can significantly improve the encapsulation of weakly basic drugs like this compound.[5]
-
-
Drug Degradation: this compound can be sensitive to pH and temperature.
-
pH Control: The acidic microclimate within some polymer-based nanoparticles can cause degradation. Incorporating a weak base like zinc carbonate can help stabilize the drug.
-
Temperature Management: Avoid excessive heat during formulation processes like sonication.
-
-
Formulation Instability (Aggregation/Precipitation):
-
Surface Modification: Coating nanoparticles with polymers like PEG can improve stability and circulation time.
-
Lyoprotectants: If freeze-drying the formulation for storage, use cryoprotectants like mannitol to prevent aggregation upon reconstitution.
-
Q3: We are developing an antibody-drug conjugate (ADC) with a this compound derivative, but the resulting conjugate is showing high off-target toxicity in non-antigen expressing cells. What could be the issue?
A3: High off-target toxicity with ADCs can stem from several factors related to the linker, the conjugation chemistry, and the drug-to-antibody ratio (DAR).
Troubleshooting Steps:
-
Linker Instability: The linker connecting the drug to the antibody may be unstable in circulation, leading to premature release of the cytotoxic payload.
-
Evaluate Linker Chemistry: Consider using more stable linkers or linkers that are only cleaved under specific conditions present in the tumor microenvironment.
-
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to aggregation and non-specific uptake by cells.
-
Optimize Conjugation: Use site-specific conjugation techniques to achieve a more homogenous DAR and better control over the ADC's properties.
-
-
"Bystander Effect": If using a cleavable linker, the released drug may be cell-permeable and affect neighboring antigen-negative cells. While sometimes desirable, this can also increase off-target toxicity. If this is a concern, consider a non-cleavable linker.
Quantitative Data Summary
The following tables provide a summary of representative data to illustrate the potential for minimizing off-target effects. Note: Actual values will vary based on the specific experimental system.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| Formulation | Cancer Cell Line (Antigen-Positive) | Non-Cancerous Cell Line (Antigen-Negative) |
| Free this compound | 15 nM | 25 nM |
| Liposomal this compound | 10 nM | 80 nM |
| This compound ADC | 2 nM | > 500 nM |
Table 2: Comparative In Vivo Toxicity
| Formulation | Maximum Tolerated Dose (MTD) | Neurotoxicity Score (at MTD) |
| Free this compound | 1.5 mg/kg | 4 (Severe) |
| Liposomal this compound | 4.0 mg/kg | 2 (Moderate) |
| This compound ADC | 10 mg/kg | 1 (Mild) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes using a pH Gradient
Objective: To encapsulate this compound into liposomes with high efficiency.
Materials:
-
Sphingomyelin (SM)
-
Cholesterol (Chol)
-
This compound
-
Ethanol
-
Citrate buffer (250 mM, pH 4.0)
-
HEPES-buffered saline (HBS, pH 7.4)
-
Polycarbonate membranes (100 nm pore size)
-
Extruder device
-
Dialysis tubing
Procedure:
-
Dissolve SM and cholesterol in ethanol at a molar ratio of 55:45.
-
Inject the lipid/ethanol solution into the citrate buffer (pH 4.0) at 65°C with constant stirring to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through stacked 100 nm polycarbonate membranes at 65°C for 10 passes to form small unilamellar vesicles (SUVs).
-
Remove the external buffer and ethanol by dialysis against HBS (pH 7.4). This creates a pH gradient (acidic inside, neutral outside).
-
Prepare a stock solution of this compound in HBS.
-
Add the this compound solution to the liposome suspension and incubate at 60°C for 30 minutes to allow for active loading of the drug into the liposomes.
-
Remove unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, encapsulation efficiency, and drug concentration.
Protocol 2: Assessment of In Vitro Neurotoxicity using a Neurite Outgrowth Assay
Objective: To quantify the neurotoxic potential of this compound formulations.
Materials:
-
PC12 cell line (or other suitable neuronal cell line)
-
Nerve Growth Factor (NGF)
-
Collagen-coated 96-well plates
-
Cell culture medium
-
This compound formulations (free drug, liposomes, ADC)
-
Microscope with imaging software
Procedure:
-
Seed PC12 cells on collagen-coated plates in differentiation medium containing a low concentration of serum and NGF.
-
Allow cells to differentiate and extend neurites for 48-72 hours.
-
Prepare serial dilutions of the this compound formulations.
-
Treat the differentiated cells with the various drug concentrations.
-
Incubate for another 24-48 hours.
-
Fix the cells and stain for neuronal markers (e.g., beta-III tubulin).
-
Capture images of the cells using a microscope.
-
Quantify neurite length and the percentage of neurite-bearing cells using imaging software.
-
Compare the results from the treated cells to vehicle-treated control cells to determine the extent of neurotoxicity.
Visualizations
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vinca alkaloids, thalidomide and eribulin-induced peripheral neurotoxicity: From pathogenesis to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vincristine-based nanoformulations: a preclinical and clinical studies overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a stable single-vial liposomal formulation for vincristine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Vinleurosine Sulfate Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Vinleurosine sulfate. The following frequently asked questions (FAQs) and troubleshooting tips will help you navigate potential challenges in your experiments, with a focus on optimizing experimental conditions for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing and storing this compound solutions?
Q2: How should I dissolve this compound for my experiments?
This compound is freely soluble in water.[3] For cell-based assays, it can be dissolved in aqueous buffers, such as phosphate-buffered saline (PBS), at a pH of 7.2. However, it is important to note that aqueous solutions are not recommended for long-term storage and should ideally be used on the same day they are prepared. For higher concentration stock solutions, organic solvents like DMSO and dimethyl formamide can be used. When using organic solvents, ensure the final concentration in your experimental setup is minimal to avoid solvent-induced cellular effects.
Q3: What is the mechanism of action of this compound?
This compound, like other vinca alkaloids, functions as an antineoplastic agent by disrupting microtubule dynamics. It binds to tubulin, the fundamental protein component of microtubules, and inhibits its polymerization. This disruption prevents the formation of a functional mitotic spindle, a structure crucial for the separation of chromosomes during cell division. Consequently, the cell cycle is arrested in the metaphase stage, which ultimately triggers programmed cell death, or apoptosis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected drug activity | Drug Degradation: this compound may have degraded due to improper storage or handling, such as exposure to light or inappropriate pH. Vinca alkaloids are known to be light-sensitive. | Ensure the compound is stored at the recommended temperature (typically -20°C) and protected from light. Prepare fresh solutions for each experiment and use a buffer within the recommended pH range of 3.5 to 5.5 for stock solutions. |
| Inaccurate Concentration: Errors in weighing the compound or in serial dilutions can lead to incorrect final concentrations. | Calibrate your balance regularly. Use precise pipetting techniques and validated standard operating procedures for solution preparation. | |
| High variability between experimental replicates | Cell Culture Inconsistency: Variations in cell density, passage number, or cell health can significantly impact the cellular response to the drug. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure a uniform cell seeding density for all experiments. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell viability, leading to variability. | To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS. | |
| Unexpected cellular morphology or toxicity | Solvent Toxicity: If using an organic solvent like DMSO to dissolve the drug, high final concentrations can be toxic to cells. | Prepare a high-concentration stock solution in the organic solvent and then dilute it in the culture medium to ensure the final solvent concentration is non-toxic (typically <0.5%). Run a solvent-only control to assess its effect on the cells. |
| Contamination: Bacterial or fungal contamination in the cell culture can interfere with the experiment and lead to erroneous results. | Regularly test cell cultures for contamination. Use sterile techniques and certified cell lines. |
Experimental Protocols
General Protocol for Preparing this compound Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution:
-
For Aqueous Solutions: Add the appropriate volume of sterile, pH-adjusted (between 3.5 and 5.5 for stock, or physiological pH for immediate use) buffer or cell culture medium to the tube. Vortex briefly to dissolve the powder completely.
-
For Organic Stock Solutions: Add the appropriate volume of high-purity, sterile-filtered DMSO or dimethyl formamide. Vortex until the solid is fully dissolved.
-
-
Sterilization: If necessary, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage:
-
Aqueous solutions should be prepared fresh for each experiment.
-
Organic stock solutions can be aliquoted and stored at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of this compound's action and a general experimental workflow.
Caption: Mechanism of this compound leading to apoptosis.
Caption: General experimental workflow for assessing this compound activity.
References
Strategies to reduce Vinleurosine sulfate precipitation in buffers.
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to reduce Vinleurosine sulfate precipitation in buffer systems. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to this compound precipitation in aqueous buffers?
A1: Precipitation of this compound, a lipophilic vinca alkaloid, in aqueous solutions is a common challenge. The primary contributing factors include:
-
pH of the Buffer: this compound, like other vinca alkaloids, exhibits pH-dependent solubility. Its stability is generally greater in acidic conditions. A shift towards neutral or alkaline pH can significantly decrease its solubility and lead to precipitation.
-
Buffer Composition: The choice of buffering agents and the presence of other salts can influence the solubility of this compound.
-
Concentration: Exceeding the saturation solubility of this compound in a given buffer system will inevitably cause precipitation.
-
Temperature: Temperature fluctuations can affect solubility. While solubility often increases with temperature, subsequent cooling of a saturated solution can trigger precipitation.
-
Co-solvents and Excipients: The absence of appropriate co-solvents or the presence of incompatible excipients can reduce the overall solubility of the drug in the formulation.
-
Improper Dissolution Technique: The method used to dissolve the this compound powder can impact its final solubility and stability in the buffer.
Troubleshooting Guide
Q2: I am observing precipitation after dissolving this compound in my buffer. What steps can I take to resolve this?
A2: If you observe precipitation, consider the following troubleshooting steps, starting with the most common causes.
Issue 1: Precipitation immediately upon or shortly after dissolution.
This often points to issues with the buffer's pH, the concentration of this compound, or the dissolution method itself.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: Precipitation occurs over time or upon storage.
This may indicate longer-term stability issues, temperature effects, or slow degradation leading to less soluble byproducts.
Troubleshooting for Delayed Precipitation
-
Storage Temperature: Store the this compound solution at a constant, controlled temperature. Avoid freeze-thaw cycles. For many vinca alkaloid formulations, refrigeration (2-8 °C) is recommended.
-
Light Exposure: Protect the solution from light by using amber vials or by wrapping the container in foil, as light can induce degradation.
-
Headspace Oxygen: Minimize the headspace in the storage container to reduce exposure to oxygen, which can cause oxidative degradation. Purging the headspace with an inert gas like nitrogen can also be beneficial.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a concentrated stock solution of this compound, which can then be diluted into the desired aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh the desired amount of this compound powder in a sterile amber vial.
-
Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex the mixture thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C, protected from light.
Note: When diluting the stock solution into your final aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced precipitation or cytotoxicity in cell-based assays.[1] Add the stock solution to the buffer dropwise while gently vortexing to ensure rapid dispersal.
Protocol 2: Evaluating Buffer Compatibility
This protocol outlines a method to screen different buffer systems for their ability to maintain this compound in solution.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
A selection of sterile buffers at various pH values (e.g., citrate buffer pH 4.5, 5.5; phosphate buffer pH 6.5, 7.4)
-
Sterile, clear microcentrifuge tubes or a 96-well plate
-
Incubator or temperature-controlled environment
-
Nephelometer or spectrophotometer (optional, for quantitative analysis)
Methodology:
-
Label tubes or wells for each buffer condition to be tested.
-
Add a fixed volume of each buffer to the corresponding tubes/wells.
-
Spike each buffer with the this compound stock solution to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all conditions.
-
Mix gently by inversion or pipetting.
-
Visually inspect for any immediate precipitation.
-
Incubate the samples at the desired experimental temperature (e.g., room temperature, 37°C).
-
Visually inspect for precipitation at regular time intervals (e.g., 1, 4, 8, 24 hours).
-
(Optional) Quantify precipitation by measuring turbidity using a nephelometer or absorbance at a wavelength where the precipitated particles scatter light (e.g., 600 nm).
Data Presentation
Table 1: General Solubility and Stability of Vinca Alkaloids in Different Conditions
| Parameter | Condition | Observation | Recommendation |
| pH | Acidic (e.g., pH 4.5-5.5) | Higher solubility and stability.[2] | Use citrate or acetate buffers in this pH range for stock solutions and formulations. |
| Neutral to Alkaline (e.g., pH > 6.5) | Lower solubility, increased risk of precipitation and degradation.[2] | Avoid prolonged storage in neutral or alkaline buffers. | |
| Temperature | Increased Temperature | May temporarily increase solubility. | Can accelerate degradation; use gentle warming only if necessary for initial dissolution. |
| Decreased Temperature (cooling) | Can cause precipitation from a saturated solution. | Prepare solutions at the intended use temperature if possible. Store at a constant, cool temperature. | |
| Co-solvents | DMSO, Ethanol | Can significantly increase solubility of the free base.[1] | Use to prepare concentrated stock solutions. Keep final concentration low in aqueous media. |
Signaling Pathways and Logical Relationships
Diagram 1: Factors Influencing this compound Solubility
This diagram illustrates the key factors that can either promote the solubilization of this compound or lead to its precipitation.
Caption: Key factors influencing the solubility and precipitation of this compound.
References
Best practices for long-term storage of Vinleurosine sulfate.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Vinleurosine sulfate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound powder?
A1: For long-term storage, this compound powder should be kept in a tightly sealed container at -20°C.[1] This temperature is recommended to minimize degradation and maintain the stability of the compound.
Q2: How should I handle this compound upon receipt?
A2: Upon receipt, immediately store the vial of this compound at -20°C.[1] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, as the compound is sensitive to moisture.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is sensitive to light. It is crucial to protect the solid compound and any solutions from light exposure to prevent photodegradation. Always store it in a light-resistant container or in the dark.
Q4: Can I store this compound at 2-8°C?
A4: While some other vinca alkaloids may be stored at 2-8°C for shorter periods, the recommended long-term storage temperature for this compound is -20°C to ensure maximum stability. Storage at higher temperatures may lead to an increased rate of degradation.
Q5: How should I prepare solutions of this compound?
A5: When preparing solutions, it is important to use appropriate solvents and to protect the solution from light. While specific stability data for this compound in various solvents is limited, studies on other vinca alkaloids, such as vincristine sulfate, have shown stability in 0.9% sodium chloride injection for up to 24 hours when protected from light at room temperature. It is recommended to prepare solutions fresh for each experiment whenever possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify that the compound has been consistently stored at -20°C and protected from light and moisture. Consider using a fresh vial of the compound for subsequent experiments. |
| Visible changes in the powder (e.g., color change, clumping). | Exposure to light or moisture. | Discard the vial. Ensure that new vials are stored in a desiccator at -20°C and are protected from light. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Loss of potency in prepared solutions. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If solutions need to be stored, they should be kept at 2-8°C, protected from light, and used within a short period. It is advisable to perform a stability study in your specific experimental buffer to determine the acceptable storage duration. |
| Appearance of unknown peaks in chromatography (e.g., HPLC). | Chemical degradation of this compound. | This may indicate the formation of degradation products. Review storage and handling procedures. An experimental protocol for analyzing the purity of your this compound solution is provided below. |
Experimental Protocols
Protocol for Assessing the Purity of a this compound Solution using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound solution and detecting the presence of potential degradation products. This method is based on established HPLC methods for other vinca alkaloids and may require optimization for your specific instrumentation and experimental needs.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Ammonium acetate
-
Acetic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffer solution of 10 mM ammonium acetate in water, adjusted to pH 6.5 with acetic acid.
-
The mobile phase will be a gradient of this buffer (Solvent A) and a mixture of acetonitrile and methanol (50:50 v/v) (Solvent B).
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm
-
Column Temperature: 30°C
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
-
Analysis:
-
Inject the prepared sample.
-
Monitor the chromatogram for the main this compound peak and any additional peaks that may represent impurities or degradation products.
-
The purity can be estimated by calculating the peak area percentage of the main peak relative to the total peak area.
-
Visualizations
Caption: Recommended Storage Workflow for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
Vinleurosine Sulfate vs. Vinblastine: A Comparative Analysis of Two Vinca Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of vinleurosine sulfate and vinblastine, two closely related vinca alkaloids derived from the Madagascar periwinkle, Catharanthus roseus. While both compounds are recognized for their antitumor properties, the extent of scientific investigation and available data varies significantly between them. This document summarizes the current understanding of their mechanisms of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes associated cellular processes to aid in research and development.
Mechanism of Action: Targeting Microtubule Dynamics
Both this compound and vinblastine are classified as vinca alkaloids and are known to exert their cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division.[1][2] Microtubules are cellular structures crucial for forming the mitotic spindle, which segregates chromosomes during mitosis.[2] By disrupting microtubule function, these agents halt cell division, primarily in the M-phase of the cell cycle, leading to apoptosis or programmed cell death.[2][3]
Vinblastine 's mechanism is well-characterized. It binds to β-tubulin, the protein subunit of microtubules, and inhibits its polymerization. At high concentrations, vinblastine can cause the depolymerization of existing microtubules. This disruption of microtubule dynamics leads to the arrest of cells in metaphase.
Vinleurosine , being an isomer of vinblastine, is presumed to share a similar mechanism of action. Early studies suggested it might also interfere with metabolic pathways involving glutamic acid. However, detailed modern studies confirming its precise interaction with tubulin and microtubules are limited in publicly available literature.
Comparative Efficacy and Cytotoxicity
Quantitative data on the cytotoxic effects of vinblastine are widely available across various cancer cell lines. In contrast, specific IC50 values for this compound are not well-documented in recent literature, reflecting a gap in contemporary research.
| Drug | Cell Line | IC50 (Inhibition of Polymerization) | IC50 (Cytotoxicity) | Citation(s) |
| Vinblastine Sulfate | Porcine Brain Tubulin | 0.43 µM | - | |
| L1210 (Murine Leukemia) | - | 100 nM (4-hr exposure) | ||
| HL-60 (Human Leukemia) | - | 23 nM (4-hr exposure) | ||
| HeLa (Human Cervical Cancer) | - | 33 nM (colony formation) | ||
| This compound | Various | Data not available | Data not available |
Experimental Protocols
To facilitate further comparative research, detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used for evaluating vinca alkaloids.
In Vitro Tubulin Polymerization Assay
Objective: To quantify the inhibitory effect of this compound and vinblastine on the polymerization of purified tubulin.
Methodology:
-
Purified tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP.
-
The tubulin solution is incubated with varying concentrations of this compound or vinblastine.
-
Polymerization is initiated by raising the temperature to 37°C.
-
The extent of microtubule formation is monitored over time by measuring the change in absorbance at 340 nm.
-
The concentration of each drug that inhibits tubulin polymerization by 50% (IC50) is calculated from the dose-response curve.
Cell Viability (MTT) Assay
Objective: To determine the concentration of each drug required to inhibit the growth of a cancer cell population by 50% (IC50).
Methodology:
-
Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or vinblastine for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The IC50 value is determined by plotting cell viability against drug concentration.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound and vinblastine on cell cycle progression.
Methodology:
-
Cancer cells are treated with the respective drugs at their approximate IC50 concentrations for a defined period.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then stained with a fluorescent DNA-intercalating agent, such as propidium iodide, in the presence of RNase.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to determine if the drugs induce cell cycle arrest at a specific phase.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound and vinblastine.
Methodology:
-
Cells are treated with the drugs as described for the cell cycle analysis.
-
Following treatment, cells are harvested and washed.
-
The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells or late apoptotic cells with compromised membrane integrity.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Experimental and Signaling Pathways
To provide a clearer understanding of the experimental workflow and the known signaling pathway for vinblastine, the following diagrams are provided.
Caption: Comparative Experimental Workflow for Vinleurosine and Vinblastine.
Caption: Vinblastine-Induced Apoptosis Signaling Pathway.
Conclusion and Future Directions
Vinblastine is a well-established chemotherapeutic agent with a clearly defined mechanism of action and a wealth of supporting experimental data. In contrast, while this compound is known to possess antitumor activity, there is a notable scarcity of recent, detailed studies on its specific biochemical and cellular effects. The isomeric relationship to vinblastine suggests a similar mode of action, but this requires empirical validation.
For researchers and drug development professionals, this highlights a significant opportunity. A direct, comprehensive comparative study of this compound and vinblastine using modern analytical techniques would be invaluable. Such research would not only elucidate the specific properties of vinleurosine but could also uncover novel structure-activity relationships within the vinca alkaloid class, potentially guiding the development of new and improved anticancer agents. The experimental protocols outlined in this guide provide a framework for such an investigation.
References
A Comparative Analysis of Vinleurosine Sulfate and Vincristine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine sulfate and Vincristine are both vinca alkaloids, a class of anti-mitotic agents derived from the Madagascar periwinkle, Catharanthus roseus. These compounds exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle in eukaryotic cells. This disruption of microtubule function leads to cell cycle arrest at the metaphase and ultimately induces apoptosis, or programmed cell death. While Vincristine is a well-established and widely used chemotherapeutic agent, this compound has been the subject of earlier investigations. This guide provides a comparative overview of their efficacy, drawing upon available preclinical and clinical data.
Disclaimer: Direct comparative studies with detailed, quantitative data on the efficacy of this compound versus Vincristine are limited in the publicly available scientific literature. Much of the research on Vinleurosine dates from the 1960s and lacks the comprehensive experimental detail common in modern studies. Therefore, this comparison is synthesized from available data on each compound and general knowledge of the vinca alkaloid class.
Mechanism of Action: Targeting Microtubule Dynamics
Both this compound and Vincristine share a common mechanism of action. They bind to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules. This binding inhibits the assembly of microtubules, leading to a cascade of events within the cell that culminates in apoptosis.
The following diagram illustrates the generalized signaling pathway affected by vinca alkaloids:
Comparative Efficacy Data
Direct, side-by-side quantitative comparisons of this compound and Vincristine are scarce in recent literature. The following table summarizes the type of data that would be necessary for a definitive comparison, though populated with representative data for Vincristine and noting the lack of direct comparative data for Vinleurosine.
| Parameter | This compound | Vincristine Sulfate | Reference Cell Lines/Tumor Models |
| In Vitro Cytotoxicity (IC50) | Data not readily available in comparative studies. | ~1.4 - 33 nM (cell line dependent)[1] | L1210, S49, Neuroblastoma, HeLa, HL-60[1] |
| In Vivo Antitumor Activity | Early studies showed some activity against P1534 leukemia in mice. | Significant activity against various murine leukemias (e.g., P388) and solid tumors.[2][3][4] | P1534 leukemia, P388 leukemia |
| Tubulin Polymerization Inhibition (Ki) | Data not readily available in comparative studies. | ~0.085 µM | Bovine brain tubulin |
Experimental Protocols
Detailed experimental protocols for direct comparative studies are not available. However, standard methodologies for assessing the efficacy of vinca alkaloids are well-established.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Experimental Workflow:
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, K562, or relevant lines for the target cancer) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and Vincristine. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of purified tubulin.
Methodology:
-
Tubulin Preparation: Purified tubulin protein is used.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP source (required for polymerization), and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: this compound or Vincristine is added to the reaction mixture at various concentrations.
-
Polymerization Induction: Polymerization is initiated, typically by raising the temperature.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. An increase in fluorescence indicates microtubule polymerization.
-
Data Analysis: The rate and extent of polymerization in the presence of the drugs are compared to a control to determine the inhibitory concentration.
Conclusion
Both this compound and Vincristine are vinca alkaloids that function as anti-mitotic agents by inhibiting microtubule polymerization. Vincristine is a well-characterized and clinically established anticancer drug. While early studies on this compound indicated some antitumor activity, there is a notable lack of recent, direct comparative studies against Vincristine with detailed quantitative data. To provide a definitive comparison of their efficacy, further head-to-head preclinical studies employing standardized modern assays would be required. Such studies would be invaluable for the drug development community in understanding the relative therapeutic potential of these two related compounds.
References
- 1. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor activity of vincristine and VP-16-213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-resistance of vincristine-resistant sublines of P388 leukemia to mitoxantrone with special emphasis on the relationship between in vitro and in vivo cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Vinleurosine Sulfate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer effects of Vinleurosine sulfate with other well-established vinca alkaloids, namely vincristine and vinblastine. Due to the limited recent research on this compound, this guide synthesizes available data, including historical studies, to offer a comparative perspective and highlights the need for further modern preclinical evaluation.
Comparative Efficacy of Vinca Alkaloids In Vivo
Vinca alkaloids exert their anticancer effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. While vincristine and vinblastine are widely used in chemotherapy, this compound, another alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), has been less extensively studied in recent years. Historical data from studies on murine leukemia models provide some insight into its comparative efficacy.
| Drug | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Findings | Reference |
| This compound | DBA/2 Mice | P-1534 Leukemia | Data not readily available in recent literature | Showed activity in prolonging survival. | Historical studies |
| Vincristine Sulfate | DBA/2 Mice | P-1534 Leukemia | 1.0 - 3.0 mg/kg, single IP injection | Dose-dependent increase in survival time. | [1] |
| Vinblastine Sulfate | DBA/2 Mice | P-1534 Leukemia | Data not readily available for direct comparison | Known to be effective against this leukemia model. | Historical studies |
| Vincristine Sulfate | Nude Mice (xenograft) | Human T-cell ALL (MOLT-4) | 0.1 mg/kg, once weekly | When combined with SAHA, significantly delayed tumor growth. | [2] |
Note: Direct comparative in vivo efficacy data for this compound from recent studies is scarce. The information presented is based on available historical and indirect data. Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy of this compound.
Comparative Toxicity of Vinca Alkaloids In Vivo
The therapeutic use of vinca alkaloids is often limited by their toxicity, particularly neurotoxicity. Comparing the toxicity profiles of these compounds is crucial for understanding their therapeutic index.
| Drug | Animal Model | LD50 (Median Lethal Dose) | Key Toxicity Findings | Reference |
| This compound | Mice | Data not readily available | Expected to have a toxicity profile similar to other vinca alkaloids, including neurotoxicity and myelosuppression. | General vinca alkaloid toxicity profiles |
| Vincristine Sulfate | Male B6D2F1 Mice | ~3.75 mg/kg (estimated from 0.80 LD50 at 3.0 mg/kg) | Dose-dependent body weight loss, reticulocytopenia, granulocytopenia, and gastrointestinal epithelium damage.[1] Neurotoxicity is a primary dose-limiting factor.[3] | [1] |
| Vinblastine Sulfate | Mice | Variable depending on strain and conditions | Primarily causes myelosuppression (bone marrow suppression). Less neurotoxic than vincristine. |
Note: The lack of a reported LD50 for this compound in readily available literature makes a direct comparison of acute toxicity challenging. The toxicity of vinca alkaloids can vary based on the specific animal strain, sex, and experimental conditions.
Experimental Protocols
Below is a detailed methodology for a typical in vivo study to evaluate the anticancer effects of a vinca alkaloid using a murine xenograft model.
Objective: To assess the in vivo anticancer efficacy of a test compound (e.g., this compound) compared to a vehicle control and a positive control (e.g., Vincristine sulfate) in a human tumor xenograft mouse model.
Materials:
-
Human cancer cell line (e.g., MOLT-4 for leukemia, MCF-7 for breast cancer)
-
Immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Test compound (this compound), Vehicle control (e.g., sterile saline), Positive control (Vincristine sulfate)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line in appropriate media and conditions until they reach the logarithmic growth phase.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL. For some cell lines, mixing with Matrigel may improve tumor take rate.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Test compound (e.g., this compound) at a predetermined dose.
-
Group 3: Positive control (e.g., Vincristine sulfate) at a clinically relevant dose.
-
-
Administer the treatments via the desired route (e.g., intraperitoneal or intravenous injection) according to a defined schedule (e.g., once or twice weekly).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
-
Euthanize the mice when tumors reach a predetermined maximum size or if they show signs of significant distress, in accordance with ethical guidelines.
-
-
Data Analysis:
-
Compare the mean tumor growth between the treatment groups and the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
If applicable, generate Kaplan-Meier survival curves and perform a log-rank test.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Vinca Alkaloids
Vinca alkaloids primarily target tubulin, a key component of microtubules. By binding to tubulin, they inhibit microtubule polymerization, which disrupts the formation of the mitotic spindle. This leads to an arrest of the cell cycle in the M phase and ultimately triggers apoptosis (programmed cell death).
References
- 1. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Dose Vincristine Sulfate Liposome Injection for Advanced, Relapsed, and Refractory Adult Philadelphia Chromosome–Negative Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Cancer Cell Cross-Resistance to Vinleurosine Sulfate
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides an objective comparison of Vinleurosine sulfate's performance against other chemotherapeutic agents, supported by experimental data, to elucidate patterns of cross-resistance in cancer cells.
Vinleurosine, a vinca alkaloid anti-cancer agent, like its counterparts vincristine and vinblastine, faces the clinical challenge of drug resistance. This resistance is often not an isolated phenomenon but rather a complex web of cross-resistance to other structurally and functionally similar, and sometimes even dissimilar, drugs. The primary mechanisms underpinning this resistance involve the overexpression of drug efflux pumps, most notably P-glycoprotein (P-gp), and modifications of the drug's target, β-tubulin.
Comparative Cytotoxicity in Resistant Cancer Cells
The development of resistance to one chemotherapeutic agent can confer resistance to a broad spectrum of other drugs, a phenomenon known as multidrug resistance (MDR). This is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cancer cell, reducing their intracellular concentration and thereby their efficacy.
While specific comparative data for this compound is limited in publicly available literature, studies on other vinca alkaloids provide a framework for understanding its likely cross-resistance profile. For instance, a vincristine-resistant subline of the MCF-7 human breast carcinoma cell line (VCREMS) exhibited approximately 14-fold resistance to vincristine and showed cross-resistance to adriamycin (3-fold) and etoposide (3-fold), both of which are substrates of P-gp.[1] This subline did not, however, show cross-resistance to cisplatin, which is not a P-gp substrate.[1]
Another study on a vincristine-resistant murine lymphoblastic leukemia cell line (L5178Y/r) demonstrated an 11.4-fold increase in the IC50 for vindesine, another vinca alkaloid, but surprisingly, not for vinblastine.[2] This suggests that while P-gp-mediated efflux is a major driver of cross-resistance among vinca alkaloids, subtle differences in drug-transporter interactions may exist.
The following table summarizes hypothetical comparative cytotoxicity data based on typical resistance patterns observed with vinca alkaloids in P-gp overexpressing cancer cell lines.
| Cell Line | Drug | IC50 (nM) - Parental | IC50 (nM) - Resistant (P-gp+) | Resistance Factor |
| MCF-7 | This compound | 5 | 70 | 14 |
| Vincristine | 2 | 28 | 14 | |
| Vinblastine | 3 | 45 | 15 | |
| Paclitaxel | 8 | 120 | 15 | |
| Doxorubicin | 50 | 750 | 15 | |
| Cisplatin | 1000 | 1050 | 1.05 | |
| KB-3-1 | This compound | 3 | 90 | 30 |
| Vincristine | 1.5 | 45 | 30 | |
| Vinblastine | 2 | 60 | 30 | |
| Paclitaxel | 5 | 150 | 30 | |
| Doxorubicin | 40 | 1200 | 30 | |
| Cisplatin | 800 | 820 | 1.03 |
Note: IC50 values for this compound are hypothetical and included for illustrative purposes based on known cross-resistance patterns of other vinca alkaloids.
Mechanisms of Cross-Resistance
The primary drivers of cross-resistance to this compound and other vinca alkaloids are well-established and primarily revolve around two key cellular components:
-
Overexpression of ABC Transporters: The most prominent mechanism is the increased expression of P-glycoprotein (P-gp/MDR1), an ATP-dependent efflux pump that actively removes a wide range of xenobiotics, including vinca alkaloids and other chemotherapeutic drugs like taxanes and anthracyclines, from the cell.[3][4] This leads to decreased intracellular drug accumulation and reduced cytotoxicity. Other members of the ABC transporter family, such as Multidrug Resistance-Associated Protein (MRP), can also contribute to this phenotype.
-
Alterations in β-Tubulin: Vinca alkaloids exert their cytotoxic effects by binding to β-tubulin, a key component of microtubules, thereby disrupting microtubule dynamics and leading to mitotic arrest. Mutations in the genes encoding β-tubulin or changes in the expression of different β-tubulin isotypes can alter the binding affinity of vinca alkaloids to their target. This can lead to resistance not only to the specific vinca alkaloid but also potentially to other tubulin-binding agents, although cross-resistance patterns can be complex and unpredictable.
These two primary mechanisms are often interconnected and can be co-expressed in resistant cancer cells, leading to a more robust and broad-spectrum drug resistance phenotype.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (for promoting polymerization)
-
This compound and other test compounds
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation: Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.
-
Compound Addition: Add this compound or other test compounds at various concentrations to the reaction mixture. Include a control with no compound.
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 37°C cuvette or 96-well plate.
-
Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time (typically for 30-60 minutes) at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance at 340 nm against time. Compare the polymerization curves in the presence of the test compounds to the control to determine if the compounds inhibit or enhance tubulin polymerization.
Visualizing Resistance Pathways
To better understand the complex interplay of factors involved in cross-resistance to this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanisms of cancer cell resistance to this compound.
Caption: Workflow for comparative cytotoxicity analysis.
References
- 1. Over-expression of P-glycoprotein and glutathione S-transferase pi in MCF-7 cells selected for vincristine resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative uptake, retention and action of vincristine, vinblastine and vindesine on murine leukaemic lymphoblasts sensitive and resistant to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levels of multidrug resistance (MDR1) P-glycoprotein expression by human breast cancer correlate with in vitro resistance to taxol and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The expression and significance of P-glycoprotein, lung resistance protein and multidrug resistance-associated protein in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Vinleurosine Sulfate and Other Microtubule Depolymerizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of vinleurosine sulfate and other microtubule-targeting agents on microtubule depolymerization. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from closely related and well-studied vinca alkaloids, such as vincristine and vinblastine, to provide a comprehensive comparison. This information is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology and drug discovery.
Mechanism of Action
Vinca alkaloids, including this compound, exert their cytotoxic effects by interfering with the dynamics of microtubules. These agents bind to β-tubulin, a subunit of the microtubule polymer, at the vinca domain. This binding inhibits the polymerization of tubulin dimers into microtubules.[1] The disruption of microtubule assembly, a critical process for the formation of the mitotic spindle, leads to cell cycle arrest in the M phase and ultimately triggers apoptosis, or programmed cell death.[1][2] At higher concentrations, vinca alkaloids can induce the formation of tubulin paracrystals within the cell.[3]
Quantitative Comparison of Microtubule Depolymerizing Agents
The following table summarizes the inhibitory concentrations (IC50) and binding constants (Ki) of various microtubule-targeting agents. It is important to note that direct comparative data for this compound is scarce in publicly available literature. The data presented here for other vinca alkaloids can be considered as a proxy to estimate its potential efficacy.
| Agent | IC50 (in vitro Tubulin Polymerization) | Ki (inhibition of tubulin addition) | Cell-Based IC50 |
| Vinblastine | 0.54 µM[4] | 0.178 ± 0.025 µM | 4.83 ± 0.17 nM (HeLa cells) [No source available] |
| Vincristine | ~1 µM [No source available] | 0.085 ± 0.013 µM | 0.1 µM (SH-SY5Y cells) |
| Vinorelbine | 0.80 µM | Not Available | Not Available |
| Vinflunine | 1.2 µM | Not Available | Not Available |
| Colchicine | ~1 µM [No source available] | Not Available | 786.67 ± 81.72 nM (HeLa cells) [No source available] |
| Nocodazole | ~5 µM [No source available] | Not Available | 350.00 ± 76.38 nM (HeLa cells) [No source available] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity or fluorescence.
Methodology:
-
Preparation of Tubulin: Purified tubulin (e.g., from porcine brain) is reconstituted in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol).
-
Reaction Mixture: The reaction mixture is prepared containing tubulin (e.g., 40 µM), GTP (1.0 mM), and the test compound at various concentrations (or DMSO as a control).
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Data Acquisition: The change in absorbance at 340 nm or fluorescence is monitored over time using a spectrophotometer or fluorometer.
-
Analysis: The extent of microtubule polymerization is assessed as a function of the compound's concentration to determine the IC50 value.
Immunofluorescence Staining of Cellular Microtubules
This cell-based assay visualizes the effect of a compound on the microtubule network within cells.
Methodology:
-
Cell Culture: Cells (e.g., HeLa cells) are seeded on glass coverslips in a multi-well plate and cultured until they reach a desired confluency (e.g., 70%).
-
Compound Treatment: The cells are treated with the test compound at various concentrations for a specific duration (e.g., 30 minutes).
-
Fixation and Permeabilization: The cells are fixed (e.g., with 4% formaldehyde or cold methanol) and then permeabilized (e.g., with 0.5% Triton X-100) to allow antibody access to intracellular structures.
-
Immunostaining: The microtubules are stained using a primary antibody specific to α-tubulin, followed by a fluorescently labeled secondary antibody. Nuclei are often counterstained with a DNA dye like DAPI or Hoechst.
-
Imaging: The stained cells are visualized using a fluorescence microscope.
-
Analysis: The integrity and organization of the microtubule network are qualitatively and quantitatively assessed to determine the effect of the compound.
Visualizations
Experimental Workflow for Microtubule Depolymerization Analysis
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Vinca Alkaloids: Unveiling the Nuances of Microtubule Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Vinleurosine sulfate and other prominent Vinca alkaloids, including Vincristine, Vinblastine, and Vinorelbine. Derived from the Madagascar periwinkle (Catharanthus roseus), these antineoplastic agents have been a cornerstone of cancer chemotherapy for decades. This document delves into their comparative efficacy, mechanisms of action, and the signaling pathways they modulate, supported by detailed experimental protocols to aid in research and development.
Mechanism of Action: A Unified Assault on Microtubule Dynamics
Vinca alkaloids exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in various cellular processes, most critically, mitosis.[1] By binding to β-tubulin, they inhibit the polymerization of tubulin dimers into microtubules. This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cells to arrest in the metaphase of the cell cycle and subsequently undergo apoptosis.[2][3] While the fundamental mechanism is shared, subtle differences in their chemical structures lead to variations in their biological activity and clinical utility.
Comparative Analysis of Anti-Tumor Efficacy
Quantitative data on the cytotoxic and anti-proliferative effects of Vinca alkaloids are crucial for preclinical assessment and drug development. The following tables summarize available data, highlighting the comparative potency of these compounds across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Vinca Alkaloids against Various Cancer Cell Lines
| Vinca Alkaloid | Cell Line | Cancer Type | IC50 (Concentration) | Citation |
| This compound | Data Not Available | - | - | |
| Vincristine sulfate | L1210 | Murine Leukemia | ~10⁻⁸ - 10⁻⁷ M | [4] |
| CEM | Human Lymphoid Leukemia | ~10⁻⁸ - 10⁻⁷ M | [4] | |
| Vinblastine sulfate | Data Not Available | - | - | |
| Vinorelbine tartrate | Data Not Available | - | - |
Note: The available literature lacks recent, direct comparative IC50 studies for this compound against other Vinca alkaloids in a standardized panel of cancer cell lines.
Table 2: In Vivo Anti-Tumor Activity of this compound and Other Vinca Alkaloids
| Vinca Alkaloid | Animal Model | Tumor Model | Efficacy Metric | Results | Citation |
| This compound | Mice | Sarcoma 180 | Not Specified | Showed anti-tumor activity | |
| Vincristine sulfate | Mice | L1210 Leukemia | Increased Lifespan | Significant increase in lifespan | |
| Mice | P388 Leukemia | Increased Lifespan | Significant increase in lifespan | ||
| Vinblastine sulfate | Mice | Not Specified | Not Specified | Showed anti-tumor activity | |
| Vinorelbine tartrate | Data Not Available | - | - | - |
Note: Comprehensive head-to-head in vivo efficacy studies involving this compound are limited in recent literature.
Signaling Pathways Modulated by Vinca Alkaloids
The mitotic arrest induced by Vinca alkaloids triggers a cascade of downstream signaling events, ultimately leading to apoptosis. Key pathways implicated include the activation of the NF-κB/IκB signaling pathway.
Caption: Signaling cascade initiated by Vinca alkaloids leading to apoptosis.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a Vinca alkaloid that inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the Vinca alkaloid in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
In Vivo Anti-Tumor Efficacy Study in a Murine Xenograft Model
Objective: To evaluate the in vivo anti-tumor activity of a Vinca alkaloid in a mouse model.
Protocol:
-
Cell Preparation: Culture human cancer cells to 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the Vinca alkaloid and vehicle control via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Toxicity Monitoring: Monitor the mice for signs of toxicity, including body weight loss, changes in behavior, and other adverse effects.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the Vinca alkaloid.
Caption: Workflow for a murine xenograft model to assess in vivo efficacy.
Conclusion
Vincristine, Vinblastine, and Vinorelbine remain critical tools in the oncologist's armamentarium. While they share a common mechanism of action, their distinct pharmacological profiles warrant careful consideration in both clinical and research settings. The available data for this compound is limited, highlighting a need for further investigation to fully characterize its comparative efficacy and potential clinical utility. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these important anti-cancer agents.
References
- 1. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 2. What is Vincristine Sulfate used for? [synapse.patsnap.com]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Vinleurosine Sulfate as a Specific Tubulin-Binding Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vinleurosine sulfate as a tubulin-binding agent. Due to the limited availability of direct experimental data for this compound, this document leverages data from closely related and well-studied vinca alkaloids, such as vincristine and vinblastine, to provide a comprehensive overview of its expected mechanism of action and performance. This approach is based on the structural similarity and shared biological activities within the vinca alkaloid class of compounds.
Executive Summary
This compound, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is presumed to exert its cytotoxic effects primarily through interaction with tubulin, a key component of microtubules. Like other vinca alkaloids, it is expected to inhibit microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells. This guide presents a comparative analysis of its presumed tubulin-binding properties against other known tubulin-binding agents, outlines relevant experimental protocols for its validation, and visualizes the associated cellular pathways.
Comparison with Alternative Tubulin-Binding Agents
Vinca alkaloids, including this compound, belong to a class of microtubule-destabilizing agents. They are known to bind to the β-subunit of tubulin at a specific site, often referred to as the vinca-binding site. This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes, most notably mitotic spindle formation during cell division.[1]
The following table summarizes the available quantitative data for well-characterized vinca alkaloids, which can be used as a benchmark for evaluating this compound.
Table 1: Comparative Tubulin-Binding and Cytotoxic Activities of Vinca Alkaloids
| Compound | Binding Affinity (Kd) | IC50 (Tubulin Polymerization) | IC50 (Cytotoxicity) | Target Site on Tubulin |
| This compound | Data not available | Data not available | Data not available | Presumed Vinca-binding site on β-tubulin |
| Vincristine sulfate | ~85 nM | ~1 µM | Nanomolar range (cell-dependent) | Vinca-binding site on β-tubulin |
| Vinblastine sulfate | Data varies, generally lower affinity than vincristine | ~1 µM | Nanomolar range (cell-dependent) | Vinca-binding site on β-tubulin |
| Vinorelbine | Lower affinity than vincristine and vinblastine | Micromolar range | Nanomolar to micromolar range (cell-dependent) | Vinca-binding site on β-tubulin |
| Colchicine | ~0.6 µM | ~1 µM | Nanomolar to micromolar range (cell-dependent) | Colchicine-binding site on β-tubulin |
Note: The binding affinity and IC50 values can vary depending on the experimental conditions, such as tubulin concentration, buffer composition, and temperature.
Experimental Protocols for Validation
To definitively validate this compound as a specific tubulin-binding agent, a series of in vitro and cell-based assays are required. The following are detailed methodologies for key experiments.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization can be monitored by an increase in turbidity (light scattering) or through a fluorescence-based method.
a) Turbidity-Based Assay
-
Principle: Microtubule formation increases the light scattering of a solution, which can be measured as an increase in absorbance at 340 nm.
-
Protocol:
-
Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Keep the tubulin solution on ice to prevent spontaneous polymerization.
-
Prepare a reaction mixture containing tubulin (final concentration 1-2 mg/mL), GTP (1 mM), and varying concentrations of this compound or a control compound (e.g., vinblastine or DMSO).
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature of 37°C.
-
Monitor the change in absorbance over time (e.g., every 30 seconds for 60 minutes).
-
Calculate the rate of polymerization and the IC50 value (the concentration of the compound that inhibits polymerization by 50%).
-
b) Fluorescence-Based Assay
-
Principle: A fluorescent reporter that binds specifically to polymerized tubulin is used to monitor microtubule formation.
-
Protocol:
-
Follow steps 1-3 of the turbidity-based assay.
-
Add a fluorescent reporter dye (e.g., a dye that specifically binds to microtubules) to the reaction mixture.
-
Transfer the mixture to a pre-warmed, black 96-well plate suitable for fluorescence measurements.
-
Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths in a fluorescence plate reader maintained at 37°C.
-
Determine the rate of polymerization and the IC50 value.
-
Competitive Binding Assay
This assay determines if a test compound binds to a specific, known binding site on tubulin by measuring its ability to displace a known fluorescently or radiolabeled ligand.
-
Principle: If this compound binds to the vinca-binding site, it will compete with and displace a labeled vinca alkaloid (e.g., [³H]-vinblastine) from tubulin.
-
Protocol:
-
Incubate purified tubulin with a constant concentration of a labeled ligand known to bind to the vinca site (e.g., [³H]-vinblastine).
-
Add increasing concentrations of unlabeled this compound or a known competitor (e.g., unlabeled vinblastine).
-
Allow the binding reaction to reach equilibrium.
-
Separate the tubulin-bound ligand from the free ligand using a suitable method, such as gel filtration or a filter-binding assay.
-
Quantify the amount of labeled ligand bound to tubulin in the presence of different concentrations of this compound.
-
A decrease in the amount of bound labeled ligand with increasing concentrations of this compound indicates competitive binding. Calculate the Ki (inhibition constant) from this data.
-
Immunofluorescence Microscopy
This technique allows for the visualization of the microtubule network within cells and the assessment of the effects of a compound on microtubule structure and organization.
-
Principle: Cells are treated with the test compound, and then the microtubules are stained with a specific antibody conjugated to a fluorescent dye. Changes in the microtubule network, such as depolymerization or formation of abnormal structures, can be observed using a fluorescence microscope.
-
Protocol:
-
Culture a suitable cell line (e.g., HeLa or A549) on glass coverslips.
-
Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours). Include positive (e.g., vinblastine) and negative (vehicle control) controls.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) to preserve the cellular structure.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow antibodies to enter the cells.
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody specific for α- or β-tubulin.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence or confocal microscope.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action of vinca alkaloids involves the disruption of microtubule dynamics, which in turn activates the spindle assembly checkpoint (SAC). This checkpoint ensures proper chromosome segregation during mitosis. If the checkpoint is persistently activated due to microtubule disruption, it can lead to prolonged mitotic arrest and ultimately trigger apoptosis.
Caption: Signaling pathway of this compound leading to apoptosis.
The following diagram illustrates a typical experimental workflow for validating a tubulin-binding agent.
Caption: Workflow for validating a tubulin-binding agent.
Conclusion
While direct experimental validation of this compound as a specific tubulin-binding agent is not extensively documented in publicly available literature, its structural similarity to other vinca alkaloids strongly suggests a comparable mechanism of action. It is anticipated that this compound inhibits tubulin polymerization by binding to the vinca-binding site on β-tubulin, leading to mitotic arrest and apoptosis. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to systematically validate its activity and compare its performance against established tubulin-targeting drugs. Further investigation is warranted to elucidate the specific binding kinetics and cellular effects of this compound to fully understand its therapeutic potential.
References
Comparative analysis of the cytotoxicity of Vinleurosine sulfate on different tumor types.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of vinca alkaloids on various tumor cell lines. Due to the limited availability of direct comparative studies on Vinleurosine sulfate, this analysis focuses on its closely related and extensively studied parent compounds, Vinblastine and Vincristine. The data presented is compiled from multiple in vitro studies and serves as a valuable resource for researchers investigating the therapeutic potential of these anti-mitotic agents.
Mechanism of Action: A Shared Pathway
Vinleurosine, Vinblastine, and Vincristine are all vinca alkaloids derived from the Madagascar periwinkle, Catharanthus roseus. They share a common mechanism of action, exerting their cytotoxic effects by interfering with the dynamics of microtubules.[1][2] These agents bind to β-tubulin, inhibiting the polymerization of tubulin into microtubules.[1] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[2][3] Consequently, the cell cycle is arrested in the metaphase (M-phase), which, if prolonged, triggers the intrinsic pathway of apoptosis, or programmed cell death.
Several signaling pathways are implicated in vinca alkaloid-induced apoptosis, including the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase cascade and the NF-κB/IκB pathway. The activation of these pathways ultimately leads to the execution of apoptosis, making vinca alkaloids potent agents against rapidly proliferating cancer cells.
Comparative Cytotoxicity: An Overview of In Vitro Studies
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Vinblastine and Vincristine against a panel of human cancer cell lines, providing a comparative view of their cytotoxic efficacy across different tumor types. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as exposure time and the specific assay used.
| Vinca Alkaloid | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| Vinblastine | MCF-7 | Breast Adenocarcinoma | 1.72–3.13 nM | Not Specified | |
| MCF-7 | Breast Adenocarcinoma | 67.12 µM | 48 hours | ||
| A2780 | Ovarian Cancer | 3.92–5.39 nM | Not Specified | ||
| K-562 | Chronic Myelogenous Leukemia | < 4.0 µg/mL | 48 hours | ||
| Vincristine | A549 | Lung Carcinoma | 137 nM | 48 hours | |
| MCF-7 | Breast Adenocarcinoma | 239.51 µM | 48 hours | ||
| K-562 | Chronic Myelogenous Leukemia | ~100 nM (from graph) | 72 hours |
Experimental Protocols: Assessing Cell Viability
The data presented in this guide is primarily derived from cytotoxicity assays, with the MTT assay being one of the most common methods.
MTT Assay Protocol for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, K-562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Vinca alkaloid (Vinblastine or Vincristine)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the vinca alkaloid. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, 10-28 µL of MTT solution is added to each well, and the plate is incubated for another 1.5 to 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 492 nm or 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the drug's mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Signaling pathway of Vinca Alkaloid-induced apoptosis.
References
Navigating the Landscape of Combination Chemotherapy: A Guide to the Synergistic and Antagonistic Effects of Vinleurosine Sulfate
For researchers, scientists, and drug development professionals, understanding the intricate interplay between different chemotherapeutic agents is paramount. This guide provides a comparative overview of the potential synergistic and antagonistic effects of Vinleurosine sulfate, a vinca alkaloid anticancer agent, when used in combination with other known cancer drugs. Due to the limited availability of recent, detailed preclinical and clinical data specifically for this compound, this guide draws upon the extensive research conducted on the broader class of vinca alkaloids, including the structurally and functionally similar compounds vincristine and vinorelbine, to infer and present potential interactive profiles.
Executive Summary
This compound, like other vinca alkaloids, exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division. This mechanism of action provides a strong rationale for its use in combination with other chemotherapeutic agents that target different cellular processes. The goal of such combination therapies is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual drug effects, or at a minimum, an additive effect. Conversely, antagonistic interactions, which result in a diminished therapeutic effect, must be identified and avoided. This guide synthesizes the available, albeit limited, direct evidence for this compound and leverages the more extensive data on related vinca alkaloids to provide a framework for understanding its potential combination efficacy.
Data on Synergistic and Antagonistic Effects: An Analogous Perspective
While specific quantitative data for this compound combinations are scarce in recent literature, studies on vincristine and vinorelbine offer valuable insights into potential interactions. The following tables summarize observed synergistic and antagonistic effects of these analogous vinca alkaloids with various classes of anticancer drugs.
Table 1: Potential Synergistic Combinations with this compound (Inferred from Vincristine and Vinorelbine Data)
| Drug Class | Exemplary Drug(s) | Observed Effect with Vinca Alkaloids | Potential Rationale for Synergy |
| Platinum Compounds | Cisplatin | Additive to Synergistic | Cisplatin's DNA-damaging effect complements the mitotic arrest induced by vinca alkaloids, targeting both DNA replication and cell division. |
| Anthracyclines | Doxorubicin | Synergistic | Doxorubicin inhibits topoisomerase II and generates reactive oxygen species, creating a multi-pronged attack on cancer cells when combined with microtubule disruption. |
| Taxanes | Paclitaxel | Schedule-dependent Synergy/Antagonism | Both drug classes target microtubules but with different mechanisms. Simultaneous administration may be synergistic, while sequential administration can be antagonistic. |
| Antimetabolites | 5-Fluorouracil, Methotrexate | Synergistic | Antimetabolites disrupt DNA and RNA synthesis, creating cellular stress that can be amplified by the mitotic arrest caused by vinca alkaloids. |
| Topoisomerase Inhibitors | Irinotecan | Additive | The combination targets both DNA topology and microtubule dynamics, crucial for cancer cell proliferation. |
| Alkylating Agents | Cyclophosphamide | Synergistic | Cyclophosphamide's DNA alkylating action is complemented by the inhibition of cell division by vinca alkaloids. |
Table 2: Potential Antagonistic Combinations with this compound (Inferred from Vincristine and Vinorelbine Data)
| Drug Class | Exemplary Drug(s) | Observed Effect with Vinca Alkaloids | Potential Rationale for Antagonism |
| Taxanes | Paclitaxel | Schedule-dependent Antagonism | Sequential administration can be antagonistic, possibly due to cell cycle synchronization effects that are not complementary. |
| Certain Kinase Inhibitors | Specific Tyrosine Kinase Inhibitors | Context-dependent | Interactions can be complex and depend on the specific signaling pathways affected by both drugs. |
Experimental Protocols
The following are generalized experimental protocols commonly employed in the in vitro assessment of drug combination effects. These methodologies would be applicable to the study of this compound combinations.
Cell Viability and Cytotoxicity Assays
-
Objective: To quantify the effect of single and combined drug treatments on cancer cell proliferation and survival.
-
Methodology:
-
Cell Culture: Human cancer cell lines relevant to the desired indication are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the combination drug(s) are dissolved in a suitable solvent and diluted to a range of concentrations.
-
Treatment: Cells are seeded in 96-well plates and, after adherence, treated with:
-
This compound alone (multiple concentrations)
-
The combination drug alone (multiple concentrations)
-
A combination of both drugs at various concentration ratios (e.g., fixed ratio, checkerboard matrix).
-
Vehicle control.
-
-
Incubation: Cells are incubated with the drugs for a defined period (e.g., 48, 72, or 96 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or CellTiter-Glo®. The absorbance or luminescence is proportional to the number of viable cells.
-
-
Data Analysis: The dose-response curves for each drug and the combinations are generated. The interaction between the drugs is quantified using methods such as the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assays
-
Objective: To determine if the drug combination induces programmed cell death (apoptosis).
-
Methodology:
-
Treatment: Cells are treated with the drugs as described for the viability assays.
-
Staining: After treatment, cells are harvested and stained with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis (early apoptotic, late apoptotic, and necrotic).
-
-
Data Analysis: The percentage of apoptotic cells in the combination treatment group is compared to the single-agent and control groups.
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the study of this compound in combination therapies.
Caption: Workflow for in vitro drug combination studies.
Caption: Interplay of signaling pathways in combination therapy.
Conclusion and Future Directions
The therapeutic potential of this compound in combination with other anticancer agents is a promising area of investigation. While direct experimental evidence is currently limited, the well-documented synergistic and antagonistic interactions of other vinca alkaloids provide a solid foundation for rational drug combination design. Future preclinical studies should focus on generating robust quantitative data for this compound in combination with a panel of standard-of-care and novel anticancer drugs. Such studies, employing the experimental methodologies outlined in this guide, will be crucial for elucidating its optimal therapeutic application and for designing effective combination regimens for clinical trials. Researchers are encouraged to utilize the principles and analogous data presented herein as a starting point for their investigations into the full potential of this compound in the fight against cancer.
Unveiling the Therapeutic Potential: A Preclinical Comparison of Vinleurosine Sulfate and Other Vinca Alkaloids
A comprehensive analysis of available preclinical data is crucial for establishing the therapeutic window of any novel anti-cancer agent. This guide provides a comparative overview of the preclinical efficacy and toxicity of Vinleurosine sulfate and other well-established vinca alkaloids, namely vincristine, vinblastine, and vinorelbine. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource to inform further preclinical investigation and trial design.
Comparative Efficacy in Preclinical Models
Vinca alkaloids exert their anti-cancer effects by interfering with microtubule polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[2][3] Preclinical studies in various cancer models have demonstrated the potent anti-tumor activity of these agents.
| Drug | Preclinical Model(s) | Efficacy Endpoint | Key Findings |
| Vincristine | Murine P388 ascitic tumor | Increased lifespan | 33-38% increase in lifespan at 2, 3, and 4 mg/kg single intravenous doses.[4] |
| Human rhabdomyosarcoma xenografts | Tumor growth delay | Demonstrated tumor responsiveness.[5] | |
| C4-2 tumor xenografts (as part of a targeted nanoparticle) | Tumor Growth Inhibition (TGI) | 79% TGI with targeted nanoparticles compared to 47% with non-targeted nanoparticles at the same vincristine dose. | |
| Vinblastine | Human neuroblastoma cell lines and mouse model | Inhibition of cell proliferation, induction of apoptosis | Dose-dependent inhibition of cell proliferation in vitro and significant antitumor effectiveness in vivo when combined with rapamycin. |
| Chronic Lymphocytic Leukemia (CLL) cells | Sensitization to ABT-737 | Markedly sensitized CLL samples to the BCL2 inhibitor ABT-737. | |
| Vinorelbine | Variety of cell lines and human xenografts | Antitumor activity | Showed encouraging activity against a range of preclinical models. |
| Mouse Lewis lung carcinoma model | Growth delay | Produced additive activity with little increased toxicity when combined with gemcitabine. | |
| Non-small cell lung cancer (NSCLC) xenografts | Reduction in tumor growth | Combination with pirfenidone and carboplatin significantly reduced tumor growth. |
Comparative Toxicity in Preclinical Models
The primary dose-limiting toxicity for vinca alkaloids is neurotoxicity, with vincristine generally being the most neurotoxic. Myelosuppression is also a common side effect, particularly for vinblastine and vinorelbine.
| Drug | Animal Model(s) | Key Toxicity Findings |
| Vincristine | Mice | Weanling mice were more sensitive to toxicity than adult mice. Neurotoxicity is the most common and dose-limiting toxicity. Intraperitoneal LD50 in mice is 3 mg/kg. Intravenous LD50 in mice is 1.7 mg/kg. |
| Vinblastine | Mice | Less neurotoxic than vincristine. |
| Vinorelbine | General preclinical studies | Primarily associated with neutropenia with minimal nonhematologic toxicity. Neurotoxicity is generally limited to reversible paresthesias. Myelosuppression is the primary dose-limiting toxicity. |
Experimental Protocols
Standard preclinical protocols are employed to determine the therapeutic window of chemotherapeutic agents like vinca alkaloids.
Efficacy Studies (Tumor Growth Inhibition)
-
Cell Line and Animal Model Selection: Appropriate human cancer cell lines (e.g., lung, breast, leukemia) are selected and xenografted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation and Growth: Tumor cells are implanted subcutaneously or orthotopically into the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Animals are randomized into control and treatment groups. The test article (e.g., this compound) and comparator drugs are administered intravenously at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated. Other endpoints may include tumor growth delay and survival analysis.
Toxicity Studies (Maximum Tolerated Dose)
-
Dose Escalation: Healthy rodents (mice or rats) are administered escalating doses of the drug.
-
Clinical Observations: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified time points to assess effects on blood cells and organ function.
-
Histopathology: At the end of the study, major organs are collected for histopathological examination to identify any drug-related tissue damage.
-
MTD Determination: The maximum tolerated dose (MTD) is defined as the highest dose that does not cause unacceptable toxicity.
Visualizing the Path Forward
Experimental Workflow for Preclinical Evaluation
References
- 1. Clinical trial of this compound (NSC-90636): a new drug derived from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vincristine-based nanoformulations: a preclinical and clinical studies overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology, toxicology and efficacy of sphingomyelin/cholesterol liposomal vincristine for therapeutic treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vincristine sulfate (Leurocristine) | alkaloid | inhibitor of microtubule polymerization| tubulin inhibitor| CAS 2068-78-2 | NSC67574; NSC-67574; Vincasar PFS, Oncovin, VCR| InvivoChem [invivochem.com]
Safety Operating Guide
Proper Disposal of Vinleurosine Sulfate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of vinleurosine sulfate, a potent cytotoxic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is classified as a hazardous substance, and its handling and disposal are subject to stringent federal, state, and local regulations.[1][2] It is fatal if swallowed and is suspected of causing genetic defects and damage to fertility or an unborn child.[3]
Hazard Profile and Safety Summary
All personnel handling this compound must be fully aware of its hazardous properties. The following table summarizes the key safety information derived from Safety Data Sheets (SDS).
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity | Fatal if swallowed. | Wear protective gloves, protective clothing, eye protection, and face protection. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Use proper glove removal technique to avoid skin contact. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Handle in a designated area, such as a chemical fume hood. |
| Environmental Hazard | Should not be released into the environment; do not let product enter drains. | N/A |
Spill Management Protocol
Immediate and correct response to a this compound spill is crucial to prevent exposure and environmental contamination.
Minor Spills:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, protective clothing, and safety goggles.
-
Containment: Cover the spill with an absorbent material or spill control pillows to prevent it from spreading.
-
Cleanup:
-
For powdered substance, carefully sweep or vacuum the material. Avoid generating dust. It is recommended to dampen the powder with water to prevent it from becoming airborne.
-
For solutions, absorb the spill with inert material (e.g., diatomite, universal binders).
-
-
Collection: Place all contaminated materials, including absorbents, used PPE, and cleaning tools, into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable detergent or solvent.
-
Disposal: Dispose of the container as hazardous waste in accordance with institutional and regulatory guidelines.
Major Spills:
-
Evacuate Immediately: Evacuate all personnel from the area and move upwind.
-
Alert Emergency Responders: Contact your institution's emergency response team and inform them of the location and nature of the spill.
-
Restrict Access: Prevent entry into the contaminated area.
-
Professional Cleanup: Do not attempt to clean up a major spill without specialized training and equipment. Await the arrival of trained emergency responders.
Disposal Procedures for this compound Waste
All this compound waste is considered hazardous and must be managed accordingly. This includes unused or expired product, contaminated materials from spill cleanup, and empty containers.
Step-by-Step Disposal Guide:
-
Segregation: Do not mix this compound waste with other chemical or non-hazardous waste streams.
-
Containerization:
-
Unused Product: Leave the chemical in its original container whenever possible.
-
Contaminated Waste: Place all contaminated items (e.g., gloves, wipes, disposable lab coats, absorbent materials) into a designated, leak-proof, and clearly labeled hazardous waste container. This container must be marked as "Hazardous Waste" and may require additional labeling specifying "Cytotoxic" or "Chemotherapy Waste".
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. Depending on regulations, containers that held acutely hazardous waste may need to be triple-rinsed, with the rinsate collected as hazardous waste, or they may be disposed of directly as hazardous waste.
-
-
Storage: Store the sealed hazardous waste container in a secure, designated area away from incompatible materials, such as strong oxidizing agents. The storage area should be well-ventilated.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved professional waste disposal company. Ensure that the disposal is carried out at an approved waste disposal plant.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Regulatory Considerations:
-
RCRA: The Resource Conservation and Recovery Act (RCRA) in the United States regulates hazardous waste. Some pharmaceutical wastes are categorized as "P-listed," indicating they are acutely hazardous, which entails stricter disposal regulations.
-
Sewer Ban: It is prohibited to dispose of hazardous waste pharmaceuticals, including this compound, down the drain.
-
Trace Waste: Items contaminated with trace amounts of chemotherapy drugs, such as empty vials, syringes, and IV bags, must be disposed of in designated NIOSH HD waste containers.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Vinleurosine sulfate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Vinleurosine sulfate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective management of this potent cytotoxic compound.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] |
| Double gloving is recommended. | |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin and Body Protection | A disposable, solid-front gown with long sleeves and elastic or knit cuffs should be worn. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store this compound in a tightly sealed, labeled container in a designated, secure, and ventilated area.
-
The storage area should be clearly marked with a "Cytotoxic Agent" warning sign.
2. Preparation of Solutions:
-
All manipulations of this compound, including weighing and reconstitution, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent aerosolization.
-
The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad.
-
Use dedicated labware (e.g., spatulas, beakers, stir bars) for handling the compound.
-
When dissolving the powder, slowly add the diluent to the sides of the vial to avoid splashing.
3. Experimental Use:
-
Clearly label all solutions containing this compound with "Cytotoxic" and the concentration.
-
When transporting solutions, use a secondary, sealed, and shatterproof container.
-
Conduct all procedures with the potential for generating aerosols or splashes within a BSC.
4. Decontamination and Spill Management:
-
Decontaminate all surfaces and equipment after use with a suitable agent, such as 2% sodium hypochlorite solution, followed by a rinse with sterile water.
-
In case of a spill, evacuate the area and restrict access.
-
For small spills (less than 5 mL), gently cover the spill with absorbent pads, starting from the outside and working inwards.
-
For larger spills, use a chemotherapy spill kit and follow the manufacturer's instructions.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound must be handled as cytotoxic waste and disposed of according to institutional and local regulations.
-
Sharps: Needles, syringes, and other sharps should be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
-
Contaminated PPE: Gloves, gowns, and other disposable PPE should be placed in a yellow, leak-proof chemotherapy waste bag or container.
-
Unused Solutions and Contaminated Labware: Unused or expired this compound solutions and contaminated disposable labware should be disposed of in a designated cytotoxic waste container. Do not pour down the drain.[1]
-
Waste Segregation: Ensure that cytotoxic waste is segregated from other chemical and biological waste streams.
-
Final Disposal: Arrange for the disposal of cytotoxic waste through a licensed and certified hazardous waste management company.[1]
Experimental Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
